Product packaging for 3-Phenylpiperazin-2-one(Cat. No.:CAS No. 5368-28-5)

3-Phenylpiperazin-2-one

Cat. No.: B1581277
CAS No.: 5368-28-5
M. Wt: 176.21 g/mol
InChI Key: WKFFHKBGGZHQAX-UHFFFAOYSA-N
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Description

Overview of Piperazin-2-one (B30754) Scaffolds in Heterocyclic Chemistry

Piperazin-2-one is a six-membered lactam containing two nitrogen atoms at positions 1 and 4. This heterocyclic core is a valuable building block in medicinal chemistry. The piperazine (B1678402) scaffold itself is a common feature in many biologically active compounds, known for its ability to influence the pharmacokinetic properties of drug candidates. researchgate.netnih.gov The presence of two nitrogen atoms allows for various chemical modifications, making it a versatile template for creating libraries of compounds with diverse biological activities. nih.govresearchgate.net Piperazine derivatives have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, antidepressant, and anti-inflammatory activities. nih.govresearchgate.netresearchgate.net

The synthesis of piperazine-2-one scaffolds can be achieved through several methods, including the reaction of ethylenediamine (B42938) with α-carbonyl esters. nih.gov The outcomes of these reactions can be influenced by the nature of the substituents. nih.gov For instance, the presence of a trifluoromethyl group can stabilize reaction intermediates. nih.gov

Significance of the 3-Phenylpiperazin-2-one Moiety in Drug Discovery and Development

The introduction of a phenyl group at the 3-position of the piperazin-2-one ring, creating this compound, significantly influences its biological profile. This moiety is a key intermediate in the synthesis of various pharmaceuticals. ontosight.aiarkat-usa.org Its structural similarity to other biologically active compounds suggests potential interactions with neurotransmitter receptors, making it a person of interest for developing agents targeting the central nervous system. cymitquimica.com

Derivatives of this compound have been investigated for a range of pharmacological activities. For example, certain phenylpiperazine derivatives have shown potential as antiarrhythmic and antihypertensive agents. nih.gov Furthermore, this scaffold is a crucial component in the synthesis of the antidepressant drug Mirtazapine. arkat-usa.orggoogle.com The versatility of the this compound core allows for the creation of a wide array of derivatives with potential therapeutic applications, highlighting its importance in drug discovery and development. ontosight.aimdpi.com

Historical Context of this compound Research and Early Discoveries

Early research into phenylpiperazine derivatives laid the groundwork for the development of important therapeutic agents. One of the initial methods for synthesizing 2-phenylpiperazine (B1584378) involved the reaction of ethyl α-bromophenylacetate with ethylenediamine to produce this compound, which was then reduced. jocpr.comresearchgate.net This method was found to be superior to previous approaches. researchgate.net

Over the years, various synthetic routes have been developed to improve the synthesis of 1-methyl-3-phenylpiperazine, a key intermediate for Mirtazapine, starting from this compound. arkat-usa.orggoogle.com These advancements have focused on achieving selective synthesis and avoiding the formation of unwanted byproducts. arkat-usa.orggoogle.com The continuous exploration of the chemistry and biological activity of this compound and its derivatives underscores its enduring significance in medicinal chemistry.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₁₀H₁₂N₂O ontosight.aipharmacompass.com
Molecular Weight 176.21 g/mol ontosight.aipharmacompass.com
Appearance White to off-white crystalline solid cymitquimica.com
Melting Point 120-125°C ontosight.ai
Boiling Point 290-295°C ontosight.ai
Solubility Soluble in organic solvents cymitquimica.com
CAS Number 5368-28-5 cymitquimica.compharmacompass.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B1581277 3-Phenylpiperazin-2-one CAS No. 5368-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFFHKBGGZHQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290689
Record name 3-Phenylpiperazin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5368-28-5
Record name 5368-28-5
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Record name 3-Phenylpiperazin-2-one
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Record name 3-phenylpiperazin-2-one
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Synthetic Methodologies and Chemical Transformations of 3 Phenylpiperazin 2 One

Classical and Modern Synthetic Routes to 3-Phenylpiperazin-2-one

The construction of the this compound core has been approached through various synthetic strategies, ranging from classical condensation reactions to more modern, multi-step sequences involving protective group chemistry.

Synthesis via Reaction of α-Bromophenylacetic Acid Ethyl Ester with Ethylenediamine (B42938)

One of the earliest documented methods for preparing the precursor to this compound involves the condensation of an α-halophenylacetic acid ester with ethylenediamine. google.com Specifically, the reaction between ethyl α-bromophenylacetate and ethylenediamine leads to the formation of 3-oxo-2-phenylpiperazine, an alternative nomenclature for this compound. researchgate.net This method, while direct, presents significant challenges. The reaction is prone to the formation of polymeric mixtures, which complicates the isolation and purification of the desired product. google.com This drawback has led to the exploration of alternative, more controlled synthetic pathways. The subsequent reduction of the 2-oxo group in this compound using reducing agents like lithium aluminum hydride yields 2-phenylpiperazine (B1584378), a crucial intermediate for various other derivatives. google.comgoogle.com

Approaches Involving 2-Phenylpiperazine Precursors

While this compound is often the precursor to 2-phenylpiperazine via reduction, the reverse transformation is less commonly a primary synthetic route. However, 2-phenylpiperazine serves as a foundational building block for a variety of N-substituted derivatives. google.com For instance, direct methylation of 2-phenylpiperazine has been employed to synthesize 1-methyl-3-phenylpiperazine. A significant issue with this approach is the lack of selectivity, leading to a mixture of products including the desired 1-methyl-3-phenylpiperazine, unreacted 2-phenylpiperazine, and the undesired 1,4-dimethyl-2-phenylpiperazine byproduct. google.com This lack of selectivity necessitates extensive purification and has driven the development of more refined synthetic strategies that often begin with this compound itself.

Cyclization Procedures for Piperazin-2-one (B30754) Ring Formation

The formation of the piperazin-2-one ring is a critical step in the synthesis of this compound and its analogues. Various cyclization strategies have been developed to construct this heterocyclic core. One method involves the cyclization of ethyl N-(α-cyanobenzyl)glycinate, which is first hydrolyzed to an amido ester. This intermediate is then cyclized using sodium hydride to form 3,5-dioxo-2-phenylpiperazine, which can be subsequently reduced to 2-phenylpiperazine. researchgate.net

Another approach to building the piperazine (B1678402) ring involves the reaction of anilines with bis(2-chloroethyl)amine hydrochloride at high temperatures to form the core structure. nih.gov More modern methods have also been developed, such as a palladium-catalyzed cyclization that couples a propargyl unit with a diamine component to create highly substituted piperazines. organic-chemistry.org Additionally, visible-light-promoted decarboxylative annulation protocols between glycine-based diamines and various aldehydes provide access to 2-substituted piperazines under mild conditions. organic-chemistry.org These diverse cyclization methodologies offer various entry points to the piperazine skeleton, which can be adapted for the synthesis of the this compound system.

Novel Methodologies for N-Methyl-3-phenylpiperazine and Related Derivatives

To overcome the selectivity issues associated with the direct methylation of 2-phenylpiperazine, novel synthetic routes have been developed that utilize protected intermediates derived from this compound. researchgate.net These methods provide a more controlled pathway to selectively substituted phenylpiperazines.

One effective strategy involves the use of protecting groups at the N4 position of the piperazin-2-one ring. researchgate.net This ensures that subsequent alkylation occurs specifically at the desired nitrogen atom. The general scheme involves two main sequences:

Alkylation followed by Reduction and Deprotection: The N4-position of this compound is first protected (e.g., with a benzyl (B1604629) or Boc group). The protected intermediate is then alkylated at the N1 position. This is followed by reduction of the lactam (oxo) group and subsequent removal of the protecting group to yield the 1-alkyl-3-phenylpiperazine. researchgate.net

Deprotection followed by Reduction: Alternatively, the N4-protected, N1-alkylated intermediate can first be deprotected, followed by reduction of the lactam to give the final product. researchgate.net

A specific novel approach for the synthesis of N-methyl-3-phenylpiperazine involves the condensation of benzaldehyde with 2-chloroethylamine to form an imine tautomer. sphinxsai.com This intermediate then undergoes cyclization with 1-chloro-N-methylmethanamine to form a tetrahydropyrazine derivative, which is subsequently reduced with sodium borohydride to yield N-methyl-3-phenylpiperazine. sphinxsai.com

The table below summarizes the intermediates and reaction steps in the synthesis of N-alkyl-3-phenylpiperazines starting from protected this compound. researchgate.net

Starting Material (N4-Protected)Alkylating AgentN1-Alkylated IntermediateDeprotection MethodFinal Product (1-Alkyl-3-phenylpiperazine)
4-Benzyl-3-phenylpiperazin-2-oneMethyl iodide4-Benzyl-1-methyl-3-phenylpiperazin-2-oneH₂, Pd-C, Acetic Acid1-Methyl-3-phenylpiperazine
4-Boc-3-phenylpiperazin-2-oneEthyl iodide4-Boc-1-ethyl-3-phenylpiperazin-2-one6N HCl1-Ethyl-3-phenylpiperazine
4-Benzyl-3-phenylpiperazin-2-oneAllyl bromide1-Allyl-4-benzyl-3-phenylpiperazin-2-oneH₂, Pd-C, Acetic Acid1-Allyl-3-phenylpiperazine

Stereoselective Synthesis of Enantiopure this compound

The development of stereoselective methods for the synthesis of chiral piperazinones is of significant interest, as the biological activity of many pharmaceuticals is dependent on a specific enantiomer.

Asymmetric Synthesis Strategies for (R)-3-Phenylpiperazin-2-one

The asymmetric synthesis of chiral 2-arylpiperazines has been established starting from readily available phenacyl bromides. researchgate.net This strategy features a Corey-Bakshi-Shibata (CBS) reduction to create optically enriched compounds, followed by the construction of the piperazine ring through the reduction of piperazine-2,3-diones. researchgate.net While this method focuses on 2-arylpiperazines, the principles of asymmetric reduction can be conceptually applied to the synthesis of chiral piperazinones.

Another relevant approach, although demonstrated on a different heterocyclic system, involves the asymmetric synthesis of N-protected 3-methylpiperidin-2-one. researchgate.net This method utilizes a chiral auxiliary derived from D-phenylglycinol to direct the alkylation of the lactam ring. researchgate.net The stereochemical outcome is influenced by whether the hydroxyl group on the chiral auxiliary is protected. researchgate.netacademax.com Such chiral auxiliary-based strategies could potentially be adapted for the enantioselective synthesis of (R)-3-phenylpiperazin-2-one by introducing the phenyl group stereoselectively at the C3 position.

A concise synthetic route for constructing enantiopure 3-substituted piperazine-2-acetic acid esters has been developed starting from optically pure amino acids. nih.gov This method involves the synthesis of a key chiral 1,2-diamine intermediate which then undergoes annulation to form the piperazine ring. Although this route was successfully applied to the synthesis of a 3-phenyl substituted derivative, the final products reportedly underwent racemization, highlighting the challenges in maintaining stereochemical integrity in this system. nih.gov

The table below outlines a conceptual approach for the asymmetric synthesis of a chiral piperazinone based on established methodologies.

StepDescriptionKey Reagents/ConditionsIntermediate/Product
1Asymmetric InductionChiral auxiliary (e.g., from D-phenylglycinol) attached to the piperazinone scaffoldChiral N-substituted piperazin-2-one
2Diastereoselective AlkylationStrong base (e.g., s-BuLi), Phenylating agentDiastereomerically enriched (R)-3-phenylpiperazin-2-one derivative
3Auxiliary CleavageHydrolysis or hydrogenolysisEnantiopure (R)-3-Phenylpiperazin-2-one

Chiral Pool and Auxiliary-Based Methodologies

The synthesis of enantiomerically pure this compound and its derivatives often leverages the chiral pool, utilizing readily available chiral molecules like amino acids as starting materials. This approach ensures the transfer of stereochemistry from the starting material to the final product.

One prominent strategy begins with chiral amino acids, which are converted into key chiral 1,2-diamine intermediates. nih.gov For instance, the synthesis of a 3-phenyl substituted piperazine derivative has been achieved starting from the chiral amino acid, phenylglycine. nih.gov The process involves the transformation of the amino acid into a β-keto ester, followed by reductive amination and nosylation to form a key intermediate. This intermediate then undergoes annulation to construct the desired piperazine ring. nih.gov While this route successfully yields the 3-phenylpiperazine core, challenges such as racemization of the final products have been noted in certain applications. nih.gov

Chiral auxiliary-based methods represent another powerful strategy for inducing stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into the reacting substrate to direct the stereochemical outcome of a key bond-forming reaction. Although not applied directly to this compound in the available literature, the principle is well-demonstrated in the synthesis of related chiral lactams. For example, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one utilizes D-phenylglycinol as a chiral auxiliary. researchgate.net The auxiliary is first attached to the lactam precursor, and its bulky phenyl group effectively shields one face of the molecule, directing alkylation to the opposite face. researchgate.net The stereoselectivity of this alkylation can be influenced by the reaction conditions, such as the amount of base used and whether the hydroxyl group on the auxiliary is protected. researchgate.net After the stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product. This methodology highlights a viable, though less direct, pathway for accessing chiral derivatives of this compound. researchgate.netnih.gov

Enantioselective Catalysis in this compound Synthesis

Enantioselective catalysis offers a more efficient and atom-economical approach to synthesizing chiral molecules, including derivatives of this compound. This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A significant advancement in this area is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one substrates. nih.govnih.govcaltech.edu This method allows for the enantioselective synthesis of α-secondary and, notably, α-tertiary piperazin-2-ones, which are difficult to prepare using other methods. nih.gov The reaction typically involves the decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. nih.gov By using a palladium catalyst, such as [Pd2(pmdba)3], in conjunction with a chiral phosphinooxazoline (PHOX) ligand, high levels of enantioselectivity can be achieved. caltech.edu This catalytic system has proven effective for introducing a variety of substituents at the α-position of the piperazin-2-one core, furnishing products in good to excellent yields and high enantiomeric excess (ee). caltech.edu The resulting enantioenriched α-tertiary piperazin-2-ones can be further transformed, for example, by reduction to the corresponding chiral α-tertiary piperazines, opening access to novel three-dimensionally complex scaffolds for drug discovery. caltech.edu

While the direct asymmetric synthesis of the this compound core via catalysis is less documented, catalytic methods developed for related heterocycles suggest potential pathways. For instance, rhodium-catalyzed asymmetric carbometalation has been used to access enantioenriched 3-substituted piperidines from dihydropyridines and boronic acids. snnu.edu.cnorganic-chemistry.org Such cross-coupling strategies could potentially be adapted for the asymmetric synthesis of the this compound ring system.

Catalytic Method Catalyst/Ligand Substrate Product Type Key Features
Asymmetric Allylic AlkylationPalladium / Chiral PHOX LigandsN-Protected Piperazin-2-onesα-Secondary and α-Tertiary Piperazin-2-onesHigh enantioselectivity; access to sterically hindered α-tertiary centers. nih.govnih.govcaltech.edu

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, green approaches to the synthesis of piperazine derivatives are being actively developed to minimize environmental impact. These methods focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. researchgate.net

Several green synthetic strategies are applicable to the synthesis and derivatization of this compound. These include:

Microwave-assisted synthesis: Microwave irradiation can significantly shorten reaction times and improve yields, often under solvent-free conditions. researchgate.netmdpi.com

Solvent-free and catalyst-free reactions: A protocol for synthesizing N-phenyl piperazine-based dithiocarbamates has been reported under neat (solvent-free) and catalyst-free conditions, offering an efficient and environmentally benign method with an easy work-up. nih.gov

Use of green solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents is a key aspect of green chemistry. researchgate.net

Heterogeneous catalysis: Using solid-supported catalysts simplifies product purification, as the catalyst can be easily removed by filtration and often reused, reducing waste and cost. mdpi.com

Multicomponent reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces the number of synthetic steps and purification procedures. researchgate.net

These sustainable techniques are part of a broader effort to make the synthesis of pharmaceutically important scaffolds like piperazine more environmentally responsible. researchgate.net

Solvent-Free and Aqueous Reaction Conditions

The movement towards sustainable chemistry has spurred the investigation of synthetic methods that reduce or eliminate the use of volatile and often toxic organic solvents. Solvent-free reactions and the use of water as a reaction medium are at the forefront of this initiative.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, which constitutes a major portion of the waste generated in the chemical industry. These reactions can lead to improved yields, shorter reaction times, and sometimes different selectivity compared to their solution-phase counterparts. For piperazine derivatives, microwave-assisted solvent-free synthesis has emerged as a powerful technique. For instance, the reductive alkylation to produce N-substituted arylpiperazines has been successfully carried out in solvent-free conditions within minutes, demonstrating high efficiency and significantly reduced environmental impact nih.gov. The synthesis of a piperazine derivative, N-(2-hydroxyethyl)piperazinium chloride, has also been achieved under solvent-free conditions, highlighting the viability of this approach for the broader class of piperazine compounds researchgate.net. This methodology presents a promising avenue for the production of this compound, potentially by reacting a suitable phenylglycine derivative with an ethylenediamine equivalent under microwave irradiation without a solvent.

Aqueous Reaction Conditions: Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, techniques such as the use of phase-transfer catalysts (PTC) or sonochemistry (ultrasound-assisted synthesis) can overcome this limitation. The synthesis of various nitrogen-containing heterocyclic compounds has been successfully demonstrated in aqueous media. For example, sonochemical methods have been developed for the efficient synthesis of 1,3,5-triazine derivatives in water, using a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) to facilitate the reaction between organic substrates and an aqueous base mdpi.com. This approach minimizes the reliance on organic solvents like DMF and can lead to high yields mdpi.com. Applying this principle to this compound could involve the cyclization of an N-(2-aminoethyl)phenylglycinamide precursor in an aqueous system, potentially accelerated by ultrasound.

Catalytic Methods for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions, enhanced selectivity, and reduced energy consumption. The development of novel catalytic systems for piperazine synthesis is crucial for creating more sustainable manufacturing processes.

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture and recycled, thereby minimizing waste and reducing costs. For the synthesis of monosubstituted piperazines, metal ions supported on commercial polymeric resins have been used as effective heterogeneous catalysts mdpi.com. This method simplifies the synthesis into a one-pot procedure and allows for the easy recovery and reuse of the catalyst mdpi.com. General piperazine synthesis has also been achieved using various metal catalysts, such as Ni-Raney or mixed metal oxides containing Ni, Co, and Cu on an alumina support, which can provide high conversion rates and selectivity researchgate.net.

Homogeneous and Biocatalysis: While heterogeneous catalysts are preferred for ease of separation, homogeneous catalysts are also pivotal. The use of palladium-on-carbon (Pd/C) for catalytic hydrogenation is a well-established method for transformations involving piperazine intermediates, such as deprotection steps in multi-step syntheses researchgate.netgoogle.com. Furthermore, energy sources like microwaves can be considered a form of catalysis, as they dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes nih.govmdpi.com.

The table below summarizes various catalytic methods applicable to the synthesis and transformation of piperazine derivatives, which could be adapted for this compound.

Catalyst TypeExample CatalystReaction TypeKey AdvantagesReference
HeterogeneousMetal ions on polymer resinN-substitutionCatalyst is reusable, simplified workup. mdpi.com
HeterogeneousNi-RaneyReductive Amination/CyclizationHigh activity for amination reactions. researchgate.net
HeterogeneousPalladium on Carbon (Pd/C)Hydrogenation (Deprotection)Widely used, efficient for debenzylation. google.com
Phase-Transfer Catalyst (PTC)Tetrabutylammonium bromide (TBAB)Nucleophilic SubstitutionEnables use of aqueous media for organic reactions. mdpi.com
Energy SourceMicrowave IrradiationVarious (e.g., Alkylation, Cyclization)Drastically reduced reaction times, improved yields. nih.gov

Waste Minimization and Atom Economy in this compound Production

A central goal of green chemistry is the design of synthetic processes that minimize waste and maximize the incorporation of reactant atoms into the final product. Atom economy is a key metric for evaluating the efficiency of a chemical reaction from this perspective.

Atom Economy: Atom economy is the measure of the conversion efficiency of a chemical process in terms of all atoms involved. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants, expressed as a percentage wikipedia.orgjocpr.com. An ideal, 100% atom-economical reaction incorporates all reactant atoms into the desired product, with no byproducts primescholars.com. Many traditional reactions, such as substitutions that generate inorganic salts as byproducts, have poor atom economy even if the percentage yield is high wikipedia.org. For example, a classical synthesis of this compound might involve the reaction of ethyl 2-bromo-2-phenylacetate with ethylenediamine.

Reaction: C₁₀H₁₁BrO₂ + C₂H₈N₂ → C₁₀H₁₂N₂O + HBr + C₂H₅OH

In this hypothetical reaction, hydrobromic acid and ethanol are formed as byproducts, significantly lowering the atom economy. Designing syntheses that proceed via addition or cycloaddition reactions, which are inherently more atom-economical, is a primary goal.

The table below provides a theoretical calculation of the atom economy for this reaction.

ComponentChemical FormulaMolecular Weight (g/mol)
Reactants
Ethyl 2-bromo-2-phenylacetateC₁₀H₁₁BrO₂243.10
EthylenediamineC₂H₈N₂60.10
Total Reactant Mass-303.20
Products
Desired Product: this compoundC₁₀H₁₂N₂O176.22
Byproduct: Hydrobromic acidHBr80.91
Byproduct: EthanolC₂H₅OH46.07
Atom Economy Calculation
(Mass of Desired Product / Total Mass of Reactants) * 100%(176.22 / 303.20) * 100% = 58.1%

Waste Minimization Strategies: Beyond optimizing atom economy, several strategies can be employed to minimize waste in the production of this compound.

Catalyst Recycling: As discussed, using heterogeneous or recoverable catalysts avoids the generation of waste associated with stoichiometric reagents and simplifies purification mdpi.comepa.gov.

Solvent Reduction: Implementing solvent-free or aqueous reaction conditions directly addresses the significant waste stream from organic solvents nih.govresearchgate.net. This also reduces the energy required for solvent removal and recycling.

Process Intensification: One-pot syntheses that combine multiple reaction steps without isolating intermediates can drastically reduce waste from workup and purification procedures, while also saving time and resources mdpi.com.

Byproduct Valorization: Where byproducts are unavoidable, identifying potential uses for them can turn a waste stream into a valuable co-product, adhering to the principles of a circular economy.

By integrating these green chemistry principles, the synthesis of this compound can be shifted towards more sustainable and economically viable manufacturing processes.

Pharmacological and Biological Activities of 3 Phenylpiperazin 2 One and Its Derivatives

Antimicrobial Potential and Mechanisms of Action

Derivatives of the 3-phenylpiperazin-2-one core structure have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial and antifungal properties. The versatility of the piperazine (B1678402) ring allows for a wide range of chemical modifications, leading to compounds with varied and potent biological effects.

Antibacterial Activity Spectrum

The antibacterial efficacy of this compound derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria, revealing promising activity against clinically relevant pathogens.

Several studies have highlighted the potential of phenylpiperazine derivatives against Gram-positive bacteria such as Staphylococcus aureus. For instance, a series of N-substituted piperazine flavonol derivatives demonstrated potent antibacterial activity, with one compound, designated as 2g, exhibiting a minimum inhibitory concentration (MIC) of 6.25 µg/mL against S. aureus. nih.gov In another study, some phenylpiperazine 5,5-dimethylhydantoin derivatives were found to have weak to moderate antibacterial activity against Staphylococcus epidermidis. mdpi.com However, it is noteworthy that a series of meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment were found to be practically inactive against S. aureus, with MIC values greater than 1000 μg/mL. nih.gov This highlights the critical role of specific structural modifications in determining the antibacterial potency.

Derivative ClassBacterial StrainActivity (MIC)
N-substituted piperazine flavonol (compound 2g)Staphylococcus aureus6.25 µg/mL
Phenylpiperazine 5,5-dimethylhydantoin derivativesStaphylococcus epidermidisWeak to moderate
meta-Alkoxyphenylcarbamates with N-phenylpiperazineStaphylococcus aureus>1000 µg/mL

Derivatives of phenylpiperazine have also shown significant activity against Gram-negative bacteria, including Escherichia coli. A study on N-phenylpiperazin-1-amine derivatives reported good activity against E. coli. ajrcps.com Similarly, certain 1-[(E)-3-phenyl-2-propenyl]piperazine derivatives displayed promising antibacterial potential against this pathogen. sharif.edu For example, compound 5h from this series was identified as the most active against E. coli. The aforementioned N-substituted piperazine flavonol derivative 2g also showed activity against E. coli, with a MIC value of 25 µg/mL. nih.gov In contrast, a study on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment found that the presence of a shorter alkoxy side chain and a para-fluoro substituent on the aromatic system favored activity against E. coli. nih.gov

Derivative ClassBacterial StrainActivity (MIC)
N-phenylpiperazin-1-amine derivativesEscherichia coliGood activity
1-[(E)-3-phenyl-2-propenyl]piperazine derivativesEscherichia coliPromising potential
N-substituted piperazine flavonol (compound 2g)Escherichia coli25 µg/mL

Bacterial biofilms present a significant challenge in the treatment of persistent infections due to their inherent resistance to conventional antibiotics. Notably, some phenylpiperazine derivatives have demonstrated the ability to inhibit biofilm formation. For instance, the N-substituted piperazine flavonol derivative 2g was found to significantly inhibit the formation of S. aureus biofilms. nih.gov Furthermore, a series of (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives have been described as excellent anti-biofilm agents against Candida albicans, suggesting a potential for broader anti-biofilm applications. nih.gov Specifically, 2,4-dichlorophenol derivatives within this class showed strong inhibition of biofilm formation. nih.gov

Antifungal Activity Spectrum (e.g., Candida albicans)

In addition to their antibacterial properties, phenylpiperazine derivatives have been investigated for their antifungal activity, particularly against the opportunistic yeast Candida albicans. A study on (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives revealed their potential as antifungal agents that interfere with the morphological transition of C. albicans, a key virulence factor. nih.gov Another investigation into meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment found that a derivative with a propoxy side chain and a meta-trifluoromethyl group on the N-phenylpiperazine moiety was the most active against C. albicans. nih.gov

Derivative ClassFungal StrainMechanism/Activity
(1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivativesCandida albicansInterferes with morphological transition
meta-Alkoxyphenylcarbamates with N-phenylpiperazineCandida albicansHigh inhibitory effect (lipophilic structure)

Structure-Activity Relationships (SAR) for Antimicrobial Efficacy

The antimicrobial efficacy of this compound derivatives is intricately linked to their chemical structure. Several structure-activity relationship (SAR) studies have provided insights into the key molecular features that govern their biological activity.

Lipophilicity has been identified as a crucial factor. For instance, in a series of meta-alkoxyphenylcarbamates, more lipophilic structures displayed relatively higher antifungal efficiency against C. albicans. nih.gov Similarly, the introduction of lipophilic substituents, such as 3'-CF3 or 4'-F, on the 4-(substituted)phenylpiperazin-1-ium-1-yl moiety was found to improve in vitro activity against various mycobacteria. mdpi.com

The nature and position of substituents on the phenyl ring also play a significant role. In a study of 1-[(E)-3-phenyl-2-propenyl]piperazine derivatives, a medium-sized ethyl group at the ortho position of the phenyl ring rendered a promising antibacterial potential. sharif.edu Conversely, an unsubstituted phenyl ring showed the least activity. sharif.edu For activity against E. coli, the presence of a shorter alkoxy side chain and a para-fluoro substituent on the aromatic system of meta-alkoxyphenylcarbamates was found to be favorable. nih.gov Furthermore, the electron-donor properties of substituents have been shown to positively influence activity against certain mycobacterial strains. nih.gov These findings underscore the importance of rational drug design in optimizing the antimicrobial properties of this versatile chemical scaffold.

Proposed Antimicrobial Mechanisms: Membrane Disruption, Enzyme Inhibition

Compounds featuring a piperazine ring have demonstrated notable potential as agents against a variety of microbial pathogens. nih.gov The growing issue of bacterial resistance to existing chemotherapeutics has spurred the development of new antimicrobial drugs, with piperazine derivatives emerging as a promising class. nih.gov

One of the key proposed mechanisms of action is enzyme inhibition. Certain piperazine derivatives have been identified as potential inhibitors of enoyl-acyl carrier protein (ACP) reductase (ENR), an essential enzyme in the bacterial fatty acid synthesis pathway. mdpi.com Docking studies have shown that these derivatives can interact effectively with key amino acid residues in the active site of the E. coli enoyl reductase, such as Tyr 158 and Lys 163. mdpi.com This interaction can disrupt fatty acid production, which is vital for bacterial survival.

Additionally, the inhibition of bacterial efflux pumps is another promising strategy to combat antimicrobial resistance, and this is an area where piperazine derivatives may play a role. researchgate.net While the precise mechanisms for many derivatives are still under investigation, their activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi, has been established. nih.govnih.gov For instance, studies have demonstrated significant activity of certain N-phenylpiperazine derivatives against Staphylococcus aureus, various mycobacteria strains, and Candida species. nih.govnih.gov

Compound Class/DerivativeTarget Organism(s)Observed Activity/FindingSource
N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazoleE. coli, S. aureus, B. subtilisShowed significant antibacterial activity, particularly against Gram-negative strains like E. coli. Compound 4 exhibited high activity against S. aureus (MIC 16 μg/mL). mdpi.com mdpi.com
1-(4-nitrophenyl)piperazine derivativesM. kansasii, M. marinum, F. avenaceumDerivatives showed high inhibition activity, with MIC values as low as 15.0 µM against mycobacterial strains. nih.gov nih.gov
Mannich bases with a piperazine moietyC. parapsilosis, StaphylococciDemonstrated high fungistatic activity against Candida species, with MICs ranging from 0.49 µg/mL to 62.5 µg/mL. nih.gov nih.gov

Neuropharmacological Applications and Central Nervous System (CNS) Activity

The piperazine moiety is a core component in numerous centrally acting drugs, influencing a variety of neurotransmitter systems. researchgate.netijrrjournal.com Derivatives of phenylpiperazine have been the focus of extensive research for their potential in treating a range of CNS disorders, including anxiety, depression, and psychosis. researchgate.netnih.gov Their pharmacological versatility stems from the ability to modify their structure to achieve specific affinities for different receptors, thereby fine-tuning their therapeutic effects. ijrrjournal.commdpi.com

Many piperazine derivatives exert their central pharmacological activity by modulating monoamine pathways. nih.gov The core 1-phenylpiperazine (B188723) structure is known to act as a monoamine releasing agent, affecting the levels of norepinephrine (adrenaline), serotonin (B10506), and dopamine (B1211576). wikipedia.org Specifically, it shows the highest potency for norepinephrine release, followed by serotonin, and then dopamine. wikipedia.org This ability to interact with multiple neurotransmitter systems makes arylpiperazine a versatile scaffold for designing CNS drugs targeting serotonin and dopamine receptors. mdpi.com

Phenylpiperazine derivatives are well-established as potent ligands for various serotonin (5-HT) receptor subtypes, which are crucial in regulating mood and behavior. medicalnewstoday.com These compounds can act as agonists, antagonists, or mixed agonist-antagonists depending on their specific chemical structure and the receptor subtype. nih.gov

Derivatives have been developed with high affinity for 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 receptors. researchgate.netnih.govuniba.it For example, in a study of phenylpiperazine pyrrolidin-2-one derivatives, compound EP-42 showed a strong affinity for the 5-HT1A receptor (Ki=24.5 nM), while compound EP-50 had the strongest affinity for the 5-HT2 receptor (Ki=109.1 nM). researchgate.net The antidepressant-like effects of some arylpiperazine derivatives have been linked to their interaction with 5-HT1A and 5-HT2C receptors. researchgate.net Furthermore, selective 5-HT2 antagonists have been developed from series of 1-piperazino-3-phenylindans, highlighting the tunability of this chemical class. nih.gov The strategic design of these molecules allows for the creation of compounds with specific multi-target profiles, such as dual 5-HT1A/5-HT7 receptor agonists or mixed 5-HT1A agonist/5-HT2A antagonist properties, which are being explored for complex neuropsychiatric disorders. uniba.it

Compound/Derivative ClassTarget ReceptorBinding Affinity (Ki, nM)Functional ActivitySource
Compound EP-42 (phenylpiperazine pyrrolidin-2-one derivative)5-HT1A24.5Not specified researchgate.net
Compound EP-50 (phenylpiperazine pyrrolidin-2-one derivative)5-HT2109.1Not specified researchgate.net
Compound 20b (Long-chain arylpiperazine)5-HT1ANot specifiedAgonist uniba.it
Compound 20b (Long-chain arylpiperazine)5-HT2ANot specifiedAntagonist uniba.it
Compound 20b (Long-chain arylpiperazine)5-HT7Not specifiedAgonist uniba.it
(-)-trans-1-[2-[4-[5-chloro-3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1- yl]piperazin-1-yl]ethyl]-3-isopropyl-2-imidazolidinone ((-)-20)5-HT2Not specifiedPotent Antagonist nih.gov

The significant homology between dopamine D2 and D3 receptor subtypes presents a challenge for developing selective ligands; however, N-phenylpiperazine analogs have been shown to bind with high selectivity to the D3 versus the D2 receptor. mdpi.commerckmillipore.comnih.gov This selectivity is sometimes attributed to a "bitopic" binding mode, where the N-phenylpiperazine moiety occupies the primary binding site while another part of the molecule interacts with a unique secondary site on the D3 receptor. mdpi.com

Studies on structurally related phenylpiperazine derivatives have identified compounds with significant selectivity and varying intrinsic activities. For instance, the compounds WC10, WC26, and WC44 exhibit 23- to 51-fold binding selectivity for D3 over D2 receptors. nih.govnih.gov These compounds range from weak partial agonists to full agonists at the D3 receptor, demonstrating how subtle structural modifications can alter functional outcomes. nih.govnih.gov This modulation of the D2/D3 receptors is a key mechanism behind the therapeutic potential of these compounds in various neurological disorders. nih.gov

CompoundReceptor Selectivity (D3 vs. D2)Functional ActivitySource
WC1042-foldD3 weak partial agonist/antagonist nih.govnih.gov
WC2651-foldD3 partial agonist nih.govnih.gov
WC4423-foldD3 agonist nih.govnih.gov
Compound 6a (fluoride substituted N-phenylpiperazine analog)~500-foldHigh affinity for human D3 receptor nih.gov

In addition to serotonergic and dopaminergic systems, phenylpiperazine derivatives also demonstrate significant affinity for α-adrenergic receptors (α-ARs). nih.govnih.gov A series of 1,4-substituted piperazine derivatives were evaluated for their affinity toward α1- and α2-adrenoceptors using radioligand binding assays on rat cerebral cortex. nih.gov

The results showed that several compounds displaced the specific radioligand [3H]prazosin from α1-adrenoceptor binding sites in the low nanomolar range. nih.gov Notably, compounds containing an o-methoxyphenyl)piperazine moiety displayed high affinity. nih.gov For example, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (Compound 5) showed an excellent α1-affinity with a Ki value of 2.1 nM and was over 60-fold more selective for α1 than α2 receptors. nih.govresearchgate.net An even greater selectivity was observed for 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (Compound 4), which was over 142-fold more selective for α1- over α2-adrenoceptors. nih.gov This interaction with adrenergic receptors contributes to the complex pharmacological profile of these compounds.

Compoundα1-Adrenoceptor Affinity (Ki, nM)Selectivity (α1 vs. α2)α1-Antagonistic Potency (pA2)Source
1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (5)2.161.05-fold8.441 - 8.807 range nih.govresearchgate.net
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (4)2.4142.13-fold8.807 nih.gov
1-[3-(2-Methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (1)13.1Not specified7.868 nih.gov

The multi-target receptor profile of phenylpiperazine derivatives makes them promising candidates for treating complex neurological and psychiatric disorders. nih.govnih.gov Their ability to modulate dopamine and serotonin receptors simultaneously is characteristic of atypical antipsychotic drugs. nih.gov An optimal balance of 5-HT2A antagonism and D2 receptor affinity is thought to confer antipsychotic efficacy with a reduced risk of certain side effects. nih.gov For example, certain 3-benzisothiazolylpiperazine derivatives combine D2 receptor affinity comparable to the typical antipsychotic haloperidol with a 5-HT2A/D2 ratio similar to the atypical agent clozapine. nih.gov

Furthermore, the central nervous system activity of novel phenylpiperazine pyrrolidin-2-one derivatives has been investigated, revealing antidepressant-like activity in preclinical models. researchgate.net This antidepressant effect is often mediated by interactions with the serotonergic system, particularly the 5-HT1A receptors. researchgate.net The development of these compounds is driven by the need for new, more effective drugs for depression and psychosis. researchgate.netresearchgate.net The versatile arylpiperazine scaffold allows for the design of ligands with tailored affinities for various serotonin and dopamine receptors, aiming to achieve an optimal pharmacological profile for treating conditions like psychosis. mdpi.com

Neuroprotective Effects and Oxidative Stress Mitigation

Derivatives of phenylpiperazine have shown significant promise as neuroprotective agents, primarily by combating oxidative stress, a key factor in the pathogenesis of neurodegenerative disorders like Alzheimer's disease. doi.orgnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, leads to neuronal damage and death. researchgate.net

A study on novel pyrano[3,2-c]chromene derivatives bearing a phenylpiperazine moiety demonstrated their significant neuroprotective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 neuron cells. doi.orgnih.gov Specifically, compounds 6c , 7b , 6g , and 7d were identified as having notable neuroprotective activity. doi.orgnih.gov The neuroprotective potential of these compounds is attributed to their ability to scavenge free radicals, thereby mitigating the detrimental effects of oxidative damage on neuronal cells. researchgate.netrsc.org The compound edaravone, a potent free radical scavenger, serves as a benchmark for the neuroprotective effects mediated by the reduction of oxidative stress. researchgate.net

The research highlights the therapeutic potential of phenylpiperazine derivatives in mitigating neuronal damage in conditions associated with heightened oxidative stress. doi.orgnih.govnih.gov

Glycine Transporter 1 (GlyT-1) Inhibition in Schizophrenia Treatment

Hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a key hypothesis in the pathophysiology of schizophrenia, particularly concerning its cognitive and negative symptoms. nih.govsrce.hrnih.gov Glycine acts as an essential co-agonist at the NMDA receptor, and enhancing its synaptic availability is a promising therapeutic strategy. nih.govresearchgate.netfrontiersin.org Glycine transporter 1 (GlyT-1) is the primary regulator of glycine levels in the synapse, making its inhibition a key target for novel antipsychotic drugs. researchgate.netnih.govnih.gov

Phenylpiperazine derivatives have been instrumental in the development of potent and selective GlyT-1 inhibitors. researchgate.netnih.gov By blocking GlyT-1, these compounds increase the concentration of glycine in the synaptic cleft, thereby enhancing NMDA receptor function. srce.hrfrontiersin.org This modulation of the glutamatergic system is believed to alleviate the symptoms of schizophrenia. nih.govsrce.hr

Several GlyT-1 inhibitors based on the phenylpiperazine scaffold, such as RG1678, have shown beneficial effects in clinical trials for schizophrenia. researchgate.netnih.gov The development of these inhibitors, including compounds like SSR504734, represents a significant advancement in the search for more effective treatments for schizophrenia by moving beyond the traditional dopamine-centric approaches. nih.govresearchgate.netmedchemexpress.com

Anticancer and Antiproliferative Activities

The arylpiperazine scaffold, including this compound derivatives, has garnered significant attention in cancer research due to its potential as a source of novel anticancer agents. nih.govmdpi.comresearchgate.netnih.gov These compounds have demonstrated a broad spectrum of biological activities, including potent cytotoxic and antiproliferative effects against various cancer cell lines. researchgate.netmdpi.comnih.gov

Cytotoxic Effects on Various Cancer Cell Lines

Derivatives of phenylpiperazine have been evaluated for their cytotoxic activity against a range of human cancer cell lines, exhibiting moderate to strong effects. researchgate.netmdpi.com For instance, novel arylpiperazine derivatives have shown significant cytotoxicity against prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com

In one study, compounds 9 and 15 displayed potent cytotoxic activities against LNCaP cells with IC₅₀ values below 5 μM, while compound 8 was most effective against DU145 cells with an IC₅₀ of 8.25 μM. mdpi.com Another study on piperazine-containing purine nucleobase analogs identified compounds that exhibited cytotoxic effects against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. nih.gov A novel piperazine derivative, PCC, demonstrated a strong suppressive effect on liver cancer cells SNU-475 and SNU-423 with IC₅₀ values of 6.98 ± 0.11 µM and 7.76 ± 0.45 µM, respectively. nih.gov

Furthermore, plastoquinone analogs integrated with an N-phenylpiperazine moiety have shown promising anticancer activity against breast cancer cell lines, including MCF7, UACC-2087, MDA-MB-231, and MDA-MB-435. nih.gov The cytotoxic potential of these compounds underscores their promise as leads for the development of new cancer chemotherapeutics. nih.govsemanticscholar.orgmdpi.com

CompoundCancer Cell LineIC₅₀ (μM)Reference
Compound 9LNCaP (Prostate)<5 mdpi.com
Compound 15LNCaP (Prostate)<5 mdpi.com
Compound 8DU145 (Prostate)8.25 mdpi.com
PCCSNU-475 (Liver)6.98 ± 0.11 nih.gov
PCCSNU-423 (Liver)7.76 ± 0.45 nih.gov
BS130MCF7 (Breast)More cytotoxic than doxorubicin nih.gov
BS230MCF7 (Breast)More cytotoxic than doxorubicin nih.gov

Mechanism of Action: Topoisomerase Inhibition, DNA Binding

One of the key mechanisms underlying the anticancer activity of phenylpiperazine derivatives is the inhibition of topoisomerases, enzymes crucial for DNA replication and transcription. nih.govnih.govmdpi.com These compounds can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks. nih.govmdpi.com

Molecular docking studies have shown that phenylpiperazine derivatives can bind to the DNA-Topo II complex and the minor groove of DNA. nih.gov For example, the compound BS230 demonstrated the ability to bind to both of these targets. nih.gov The benzothiazine and phenylpiperazine rings in these derivatives are thought to be responsible for π-type interactions with amino acids in the nucleic acid binding domain of the enzyme. nih.gov This dual-targeting ability enhances their potential as effective anticancer agents. nih.gov

Cell Cycle Modulation and Apoptosis Induction

Phenylpiperazine derivatives have been shown to exert their antiproliferative effects by inducing cell cycle arrest and apoptosis in cancer cells. nih.govnih.govnih.gove-century.usresearchgate.netnih.govplos.orgresearchgate.netmdpi.com Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. nih.govresearchgate.net

A novel piperazine derivative, PCC, was found to induce both intrinsic and extrinsic pathways of apoptosis in liver cancer cells. nih.gov This was evidenced by a significant decrease in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases 3/7, 8, and 9. nih.gov Furthermore, some piperazine-containing compounds have been observed to cause cell cycle arrest at the G1 or G2/M phase, thereby halting cell proliferation. nih.govnih.govplos.org For example, the dispiropiperazine derivative SPOPP-3 was shown to arrest the cell cycle at the G2/M phase and induce apoptosis and necrosis. nih.govresearchgate.net The ability of these compounds to modulate the cell cycle and trigger apoptosis is a key aspect of their anticancer potential. nih.govresearchgate.net

CompoundCancer Cell LineEffectMechanismReference
PCCSNU-475, SNU-423 (Liver)Apoptosis InductionActivation of intrinsic and extrinsic pathways (Caspase 3/7, 8, 9 activation) nih.gov
SPOPP-3SW480 (Colon)Cell Cycle Arrest (G2/M), Apoptosis, NecrosisDisruption of mitotic spindle positioning, DNA damage nih.govresearchgate.net
Compound 19Huh7, Mahlavu (Liver)Apoptosis InductionDecreases phosho-Src, phospho-Rb, cyclin E, and cdk2 levels nih.gov

Structure-Activity Relationships in Anticancer Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. mdpi.commdpi.comnih.govresearchgate.netresearchgate.net These studies have revealed that the nature and position of substituents on the phenyl ring and the piperazine core significantly influence their cytotoxic activity. mdpi.commdpi.com

For instance, in a series of 1,2-benzothiazine derivatives, compounds containing a 1-(3,4-dichlorophenyl)piperazine substituent, such as BS130 and BS230 , exhibited the highest cytotoxicity against breast cancer cells, even surpassing the efficacy of the standard drug doxorubicin. nih.gov This indicates that the presence of two chlorine atoms on the phenyl ring is highly favorable for cytotoxic activity in this class of compounds. nih.gov

In another study of arylpiperazine derivatives against prostate cancer cells, the introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring was found to be beneficial for anticancer activity. mdpi.com Conversely, substituting the phenyl ring with other aryl groups at the same position on the piperazine ring did not lead to an improvement in activity. mdpi.com These SAR insights are invaluable for the rational design of more potent and selective phenylpiperazine-based anticancer agents. researchgate.netresearchgate.net

Other Biological Activities

Beyond their primary pharmacological applications, this compound and its derivatives have been investigated for a diverse range of other biological effects. These activities highlight the versatility of the piperazine scaffold in interacting with various biological targets, leading to potential applications in fields ranging from agriculture to drug delivery.

Antioxidant Properties and Oxidative Stress Prevention

Oxidative stress, which arises from an imbalance between the generation of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the development of numerous diseases. mdpi.com Several studies have explored the potential of piperazine derivatives to act as antioxidants.

A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized and evaluated for their antioxidative activity against hydrogen peroxide (H₂O₂)-induced oxidative damage in SH-SY5Y cells. nih.gov One compound in this series, designated as 9r, demonstrated significant protective effects. Further investigation revealed that this compound reduced ROS production and stabilized the mitochondrial membrane potential, thereby inhibiting cell apoptosis. nih.gov

In another study, 1-(phenoxyethyl)-piperazine derivatives were assessed for their antioxidant properties in human venous blood samples. The most effective compounds, 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine, were found to increase the activity of superoxide dismutase (SOD) and the total antioxidant capacity (TAC). nih.gov The addition of a chlorine atom to the methyl-phenoxy group, however, was observed to diminish these antioxidant effects. nih.gov

The antioxidant potential of various piperazine-containing compounds has been reviewed, noting that coupling the piperazine ring to other heterocyclic structures can yield molecules with good antioxidant activity. researchgate.net

Table 1: Antioxidant Activity of Selected Piperazine Derivatives

Compound Class Assay/Model Key Findings Reference
1,4-disubstituted piperazine-2,5-diones H₂O₂-induced oxidative damage in SH-SY5Y cells Compound 9r protected cells by decreasing ROS production and stabilizing mitochondrial membrane potential. nih.gov

Modulation of Kinase Activity (e.g., CDK2 inhibition)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their overactivation is a common feature in many cancers, making them a key target for therapeutic intervention. nih.gov Derivatives of this compound have been explored as inhibitors of these important enzymes.

In one study, novel 3-(piperazinylmethyl)benzofuran derivatives were designed as type II CDK2 inhibitors. nih.gov The inhibitory activity of these compounds was evaluated, and several showed potent effects. For instance, the thiosemicarbazide derivative 9h and the semicarbazide derivative 11d exhibited strong inhibitory activity against CDK2, with IC₅₀ values of 40.91 nM and 41.70 nM, respectively, which were more potent than the reference standard, staurosporine (IC₅₀ = 56.76 nM). nih.govresearchgate.net

The inhibition of CDK2 is a promising strategy for cancers with aberrant expression of Cyclin E, a regulatory partner of CDK2. blueprintmedicines.comcell.com The development of highly selective CDK2 inhibitors is sought to minimize off-target effects and associated toxicities. blueprintmedicines.com

Table 2: CDK2 Inhibitory Activity of Benzofuran-Piperazine Derivatives

Compound Type IC₅₀ (nM) Reference
9h Thiosemicarbazide derivative 40.91 nih.govresearchgate.net
11d Semicarbazide derivative 41.70 nih.govresearchgate.net
11e Semicarbazide derivative 46.88 nih.govresearchgate.net
13c p-methoxyphenyl derivative 52.63 nih.govresearchgate.net

| Staurosporine (Reference) | Standard Inhibitor | 56.76 | nih.govresearchgate.net |

Beyond CDK2, other piperazine derivatives have been developed as inhibitors for different kinases. For example, a derivative was identified as a highly potent and selective inhibitor of the mammalian Target of Rapamycin (mTOR), a key regulator of cell growth and proliferation. nih.gov

Acaricidal Activity and Pest Control Applications

Derivatives of phenylpiperazine have demonstrated significant potential as acaricides for controlling mite populations, which cause substantial damage to crops and can be problematic as household pests. nih.govnih.gov

A series of new synthetic phenylpiperazine derivatives were developed and tested for their acaricidal activity against several mite species. nih.govjst.go.jp Among the 33 synthesized compounds, 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives showed good activity. nih.govresearchgate.net The most potent compound, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine, exhibited the highest level of activity against the two-spotted spider mite (Tetranychus urticae) and was also highly effective against the Kanzawa spider mite (Tetranychus kanzawai) and the citrus red mite (Panonychus citri). nih.govjst.go.jpresearchgate.net This compound was effective against both adult mites and their eggs. jst.go.jp

In a different context, the acaricidal properties of piperazine and its derivatives were evaluated against house-dust mites (Dermatophagoides spp.) and stored-food mites (Tyrophagus putrescentiae). nih.gov In a fumigant bioassay, 1-phenylpiperazine was found to be 4.7 times more toxic to D. farinae than DEET. In a filter paper bioassay, 1-(2-methoxyphenyl)piperazine was 5.7 times more toxic than DEET. nih.gov These findings suggest that piperazine derivatives could be developed as effective fumigants due to their volatility and high acaricidal activity. nih.gov

Table 3: Acaricidal Activity of Phenylpiperazine Derivatives

Compound/Derivative Target Mite Bioassay Key Finding Reference
1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine Tetranychus urticae, T. kanzawai, P. citri N/A Highest level of activity against all three species; effective against adults and eggs. nih.govjst.go.jp
1-Phenylpiperazine Dermatophagoides farinae Fumigant 4.7 times more toxic than DEET. nih.gov

Intestinal Permeation Enhancement

A significant challenge in the oral delivery of many therapeutic drugs, especially large molecules, is their poor absorption across the intestinal epithelium. nih.gov Chemical permeation enhancers are one strategy used to overcome this barrier. Phenylpiperazine derivatives have been identified as a promising class of such enhancers.

1-Phenylpiperazine (PPZ) has been shown to effectively enhance transepithelial transport with minimal cytotoxicity. nih.gov In studies using Caco-2 cell monolayers, a model for the intestinal epithelium, several PPZ derivatives were evaluated. Two derivatives were found to enhance the permeability of a fluorescent marker by over 100-fold. nih.gov It was noted that aliphatic substitutions on the phenyl ring resulted in efficacy and toxicity profiles comparable to or better than the parent 1-phenylpiperazine. nih.gov For instance, 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine displayed lower toxicity than 1-phenylpiperazine. nih.gov

Further studies using isolated rat intestinal mucosae in Ussing chambers confirmed that PPZ reversibly increases the permeability of marker molecules. nih.gov This effect was associated with a reduction in transepithelial electrical resistance (TEER), indicating an opening of the tight junctions between epithelial cells. nih.gov A 30-day study in mice involving daily oral administration of 1-phenylpiperazine found no significant adverse effects on intestinal health, suggesting that chronic use may be therapeutically viable. pharmaexcipients.com The mechanism of action appears to involve an increase in myosin-mediated cell contraction followed by the disruption of cadherin-based cell junctions. acs.org

Table 4: Efficacy of Phenylpiperazine Derivatives as Permeation Enhancers

Compound Model System Key Findings Reference
1-Phenylpiperazine (PPZ) Caco-2 cells, Rat intestinal mucosae Reversibly increased paracellular permeability with acceptable toxicity. nih.govnih.gov
1-Methyl-4-phenylpiperazine Caco-2 cells Enhanced permeability with lower toxicity compared to PPZ. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Conformational Analysis and Stereochemistry

The spatial arrangement of atoms and functional groups in 3-phenylpiperazin-2-one and its derivatives is a critical determinant of their interaction with biological targets. Both the chirality of the molecule and the conformational flexibility of the piperazin-2-one (B30754) ring play pivotal roles.

The carbon at the 3-position of the piperazin-2-one ring, bearing the phenyl group, is a chiral center. Consequently, the compound can exist as (R)- and (S)-enantiomers. This stereochemistry is fundamental to its biological activity, as enantiomers often exhibit different potencies, selectivities, and even opposing pharmacological effects (e.g., agonist versus antagonist) due to the stereospecific nature of receptor binding sites.

Research on analogous chiral phenylpiperazine compounds demonstrates the profound impact of stereoisomerism. For instance, in studies on methyl-substituted phenylpiperazinium compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), the position of the chiral center was crucial. Introducing a methyl group at the C3 position of the piperazine (B1678402) ring was found to be detrimental to agonist selectivity and efficacy. Conversely, methylation at the C2 position led to stereoisomers with distinct and selective effects. Specifically, the (2R)-chiral methyl group could render a compound selective for the α7 nAChR, whereas the (2S)-chiral methyl group showed a preference for activating α9 and α9α10 receptors. This highlights that the specific spatial orientation of substituents, dictated by the chiral center, directly influences the interaction with receptor binding pockets.

The six-membered piperazin-2-one ring is not planar and can adopt several conformations, such as the thermodynamically favored chair form, as well as boat and twist-boat forms. The preferred conformation influences the relative orientation of substituents, which in turn affects the molecule's ability to bind to a target receptor.

In related piperazine systems, the chair conformation is typically the most stable. However, the presence of substituents or interactions with a receptor can induce a change to a higher-energy conformation like a twist-boat. For example, in a modular synthesis of 2,6-disubstituted piperazines, X-ray diffraction revealed that the piperazine ring adopted a twist-boat conformation rather than the expected chair form. This conformational preference is critical for positioning the key pharmacophoric elements—such as the phenyl ring and nitrogen atoms—in the correct orientation for optimal receptor engagement. Computational and molecular modeling studies on 2-substituted piperazines have shown that an axial orientation of the substituent can be preferred, as it places key nitrogen atoms in a spatial arrangement that mimics the structure of other potent ligands, thereby facilitating binding to receptors like the α7 nAChR. mdpi.com

Impact of Substituents on Pharmacological Profiles

Modifying the this compound core with various substituents is a key strategy for optimizing its pharmacological profile, including potency, selectivity, and metabolic stability.

The electronic and steric properties of substituents on the phenyl ring significantly modulate the compound's activity. The position of the substituent (ortho, meta, or para) is also critical.

Quantitative structure-activity relationship (QSAR) studies on arylpiperazine derivatives have provided insights into these effects. For binding to serotonin (B10506) 5-HT1A and α1 receptors, substitution at the ortho position with a group having a negative electrostatic potential is favorable for affinity at both receptors. nih.gov The meta position appears to be important for selectivity; the 5-HT1A receptor can accommodate bulkier substituents in this region compared to the more sterically restricted α1 receptor. nih.gov The para position is generally a region where the accessible volume for substituents is limited for both receptor types. nih.gov

In a series of phenylpiperazine derivatives of 1,2-benzothiazine designed as potential anticancer agents, the nature of the phenyl ring substituents was key to cytotoxic activity. The introduction of electron-donating groups (like -CH3, -OCH3) and electron-withdrawing groups (like -Cl, -F) influences lipophilicity and, consequently, the ability to interact with targets like DNA. mdpi.com It was found that compounds bearing a 3,4-dichlorophenyl moiety on the piperazine ring exhibited the highest cytotoxicity against a breast adenocarcinoma cell line, suggesting that strong electron-withdrawing groups in specific positions can enhance this particular biological activity. mdpi.com

Effect of Phenyl Ring Substitution on Cytotoxicity (MCF7 Cell Line)
Compound IDPhenylpiperazine SubstituentObserved Activity
BS130 / BS2303,4-DichlorophenylMost cytotoxic, higher than doxorubicin
Series A Compounds4-FluorophenylLower cytotoxicity compared to B series
Series B Compounds3-TrifluoromethylphenylHigh cytotoxicity

Substitution at the nitrogen atoms of the piperazine ring is a common and effective method for altering the pharmacological properties of phenylpiperazin-2-one analogs. These modifications can impact receptor affinity, selectivity, and pharmacokinetic parameters.

Studies on the acaricidal activity of 1-phenylpiperazine (B188723) derivatives demonstrated the importance of the substituent on the N4 nitrogen. While a variety of N-substituents resulted in activity, even the simplest alkyl group, a methyl group, led to potent control of Tetranychus urticae. nih.gov However, elongating the alkyl chain to a butyl group caused a decrease in activity, whereas a bulkier benzyl (B1604629) group maintained good activity. nih.gov Furthermore, N-acylation, such as the introduction of an acetyl group, also resulted in potent acaricidal effects. nih.gov This indicates that the size, shape, and electronic nature of the N4-substituent are critical for this specific biological activity. In another study, N-alkylation of aryl piperazines with 1-bromobutane (B133212) was a key step in creating fragments designed to bind selectively to the D3 dopamine (B1211576) receptor. nih.gov

Effect of N4-Substitution on Acaricidal Activity against T. urticae
Compound IDN4-Substituent (R²)Activity at 10 ppm
5-14MethylPerfect control
5-15ButylDecreased activity
5-16BenzylGood activity
5-20AcetylGood activity (at 3 ppm)

The this compound scaffold is often used as a core pharmacophore that is connected via a linker to another chemical moiety, frequently another heterocyclic ring. The length, rigidity, and chemical nature of this linker are crucial for optimizing interactions with the target receptor, as it properly orients the two pharmacophoric units within the binding site.

Similarly, in a series of 3-phenylpiperidine-2,6-diones linked by alkyl chains of varying lengths to different arylpiperazine units, antiviral activity was found to be dependent on this structure. Derivatives featuring a propyl (three-carbon) linker connected to a benzylpiperazine or a fluorophenylpiperazine showed moderate protective activity against Coxsackievirus B2 (CVB-2), indicating that the combination of the core, linker length, and terminal arylpiperazine is essential for biological effect. nih.gov

Ligand-Receptor Interactions and Binding Modes of this compound Derivatives

The interaction of this compound and its analogs with various biological targets is a complex interplay of molecular forces. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective ligands. This section delves into the pharmacophore modeling, key intermolecular interactions, and the concept of extended binding modes that characterize the binding of this class of compounds.

Pharmacophore Modeling for Key Biological Targets

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. For classes of compounds related to this compound, pharmacophore models have been instrumental in identifying key features for receptor affinity and selectivity.

One such study on N³-phenylpyrazinones, which share a core structure with this compound, identified a six-point pharmacophore for corticotropin-releasing factor 1 (CRF1) receptor antagonists. nih.govnih.gov This model, designated AADHHR, was found to be statistically significant and consists of the following features nih.govnih.gov:

Two hydrogen bond acceptors (A)

One hydrogen bond donor (D)

Two hydrophobic regions (H)

One aromatic ring (R)

The successful application of this model in a 3D-QSAR study, which yielded a predictive squared correlation coefficient (R²) of 0.91, underscores its utility in forecasting the activity of new compounds. nih.govnih.gov The geometry and features of this pharmacophore are considered valuable for the design of selective CRF1 receptor antagonists. nih.govnih.gov

For other related arylpiperazine scaffolds, pharmacophore models for targets like the sigma-1 (σ₁) receptor have also been proposed. These generally consist of a central amine site flanked by two hydrophobic domains, highlighting the conserved binding requirements across different receptor types. nih.gov

Pharmacophore ModelTarget ReceptorKey FeaturesReference
AADHHR.47CRF12 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 2 Hydrophobic Regions, 1 Aromatic Ring nih.govnih.gov
General σ₁ ModelSigma-1 (σ₁)Central Amine Site, Primary Hydrophobic Site, Secondary Binding Site nih.gov

Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

The stability of the ligand-receptor complex for this compound derivatives is largely dictated by a combination of hydrogen bonds and hydrophobic interactions. These non-covalent interactions are critical for both affinity and selectivity.

Hydrogen Bonding: The piperazine ring, particularly the protonatable nitrogen atom, is a key player in forming crucial hydrogen bonds. For instance, in studies of arylpiperazines binding to the dopamine D2 receptor, the protonated N1 of the piperazine ring forms a significant interaction with the aspartic acid residue Asp 86. nih.gov Similarly, when binding to the α₁ₐ-adrenoceptor, N-phenylpiperazine derivatives form hydrogen bonds with key residues such as Asp¹⁰⁶, Gln¹⁷⁷, Ser¹⁸⁸, and Ser¹⁹². rsc.org In some cases, a hydrogen bond acceptor group on the phenyl ring can form an additional hydrogen bond, for example with Trp 182 at the D2 receptor. nih.gov For certain sigma-1 receptor ligands, a bidentate salt bridge involving the piperazine nitrogen and the carboxylate groups of Glu172 and Asp126 has been observed. rsc.org

Hydrophobic Interactions: The phenyl ring of the this compound scaffold is central to establishing hydrophobic interactions within the receptor's binding pocket. These interactions often take the form of edge-to-face or π-π stacking interactions with aromatic amino acid residues. For example, at the dopamine D2 receptor, the aromatic ring of arylpiperazines engages in edge-to-face interactions with Phe 178, Trp 182, and Tyr 216. nih.gov The introduction of electron-donating groups or an additional aromatic ring (like a naphthyl group) can enhance these interactions by increasing the negative electrostatic surface potential at the center of the aromatic system, thereby increasing binding affinity. nih.gov At the α₁ₐ-adrenoceptor, the hydrophobic moiety of the ligand is also a key determinant of affinity. rsc.org

Receptor TargetKey Interacting ResiduesType of InteractionReference
Dopamine D2Asp 86Hydrogen Bond/Salt Bridge nih.gov
Phe 178, Trp 182, Tyr 216Hydrophobic (Edge-to-face) nih.gov
α₁ₐ-AdrenoceptorAsp¹⁰⁶, Gln¹⁷⁷, Ser¹⁸⁸, Ser¹⁹²Hydrogen Bond rsc.org
Phe¹⁹³Not specified rsc.org
Sigma-1 (σ₁)Glu172, Asp126Hydrogen Bond/Salt Bridge rsc.org
Phe107π–cation rsc.org

Extended Binding Modes and Secondary Binding Pockets

The concept of "bitopic ligands" has gained prominence in understanding the high affinity and selectivity of certain arylpiperazine derivatives. These ligands are capable of simultaneously interacting with the primary (orthosteric) binding pocket and an adjacent secondary binding pocket (SBP), also known as an allosteric or extended pocket. mdpi.comnih.gov This dual interaction can significantly enhance binding affinity and modulate the functional activity of the ligand. mdpi.com

The SBP is typically located in the extracellular vestibule of G protein-coupled receptors (GPCRs) and is generally less conserved across receptor subtypes than the primary binding pocket. mdpi.com This lower conservation provides an opportunity to design ligands with greater selectivity. mdpi.comnih.gov

For example, the selectivity of some N-phenylpiperazine benzamides for the dopamine D3 receptor over the D2 receptor is attributed to their ability to bind in a bitopic manner. nih.gov The N-phenylpiperazine moiety occupies the orthosteric binding site, while the benzamide (B126) portion of the molecule extends to interact with a unique secondary binding site present in the D3 receptor but not the D2 receptor. nih.gov This interaction with the SBP leads to enhanced affinity and selectivity for the D3 subtype. nih.gov The arylpiperazine scaffold is considered a "privileged structure" in part because its modular nature allows for modifications that can facilitate these extended interactions. mdpi.com

Computational Chemistry and Molecular Modeling of 3 Phenylpiperazin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of the 3-phenylpiperazin-2-one scaffold. nih.gov These calculations provide a detailed understanding of the molecule's electronic structure and reactivity.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of a molecule's reactivity and electronic properties. chalcogen.ro The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. schrodinger.com

PropertyDescriptionSignificance in Molecular Modeling
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
Energy Gap ΔE = ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. schrodinger.comwuxibiology.com

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for understanding the charge distribution within a molecule. The MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to identify regions of varying charge. Red areas, indicating negative potential, are associated with high electron density and are prone to electrophilic attack. Blue areas, representing positive potential, are electron-deficient and susceptible to nucleophilic attack. Green regions are neutral. This analysis helps to predict how a molecule will interact with other molecules, highlighting sites for hydrogen bonding and other electrostatic interactions. researchgate.net For this compound, the MEP surface can reveal the electronegative regions around the carbonyl oxygen and nitrogen atoms, which are likely to act as hydrogen bond acceptors in interactions with biological receptors.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries and elucidating binding mechanisms.

Molecular docking simulations are widely used to predict how derivatives of N-phenylpiperazine bind to the active sites of various biological targets, such as G-protein coupled receptors (GPCRs) and enzymes. rsc.orgnih.gov For instance, studies on N-phenylpiperazine derivatives targeting the α1A-adrenoceptor have shown that key interactions involve hydrogen bonds and electrostatic forces with specific amino acid residues like Asp106, Gln177, Ser188, and Ser192. rsc.org Similarly, docking studies of phenylpiperazine compounds with DNA topoisomerase have revealed that the benzothiazine and phenylpiperazine rings engage in π-type interactions with aromatic amino acids in the binding domain. nih.gov These simulations can identify the crucial amino acid residues involved in the binding and the specific parts of the ligand, such as the ionizable piperazine (B1678402) ring or hydrogen bond acceptors, that are essential for affinity. rsc.org The ability of some N-phenylpiperazine compounds to bind selectively to dopamine (B1211576) receptor subtypes (D3 vs. D2) has been attributed to their capacity to engage in a bitopic binding mode, where one part of the molecule occupies the primary binding site while another part interacts with a secondary site unique to that receptor subtype. nih.gov

A critical component of molecular docking is the scoring function, an algorithm used to estimate the binding affinity or binding free energy of the predicted ligand-receptor complex. frontiersin.orgresearchgate.net Scoring functions rank different binding poses and can be used to discriminate between active and inactive compounds in virtual screening. researchgate.net These functions can be physics-based, empirical, or knowledge-based, each employing different algorithms to calculate a score that predicts the strength of the interaction. frontiersin.org

The predicted binding affinity is often expressed as a score (e.g., Glide G-score) or an estimated binding energy (e.g., Prime/MM-GBSA). connectjournals.com A more negative score or energy value typically indicates a stronger and more favorable binding interaction. connectjournals.com These predictions are crucial for lead optimization, helping to prioritize which derivatives of this compound should be synthesized and tested experimentally. frontiersin.orgresearchgate.net

Compound IDGlide G-scorePrime/MM-GBSA (kcal/mol)Target Protein
3g -7.748-68.47Fungal Target
Fluconazole -6.423-51.28Fungal Target
3a --Anticancer Target
Camptothecin --Anticancer Target
(Data derived from a study on substituted piperazine derivatives for illustrative purposes of scoring function outputs) connectjournals.com

Ligand-Protein Interaction Profiling

Molecular docking studies have been performed to predict the binding modes of various complex phenylpiperazine derivatives with several protein targets.

Topoisomerase IIα: Research has been conducted on 1,2-benzothiazine derivatives containing a phenylpiperazine moiety. mdpi.comnih.gov Molecular docking simulations suggest that the phenylpiperazine portion of these molecules can insert between DNA bases, engaging in π-π stacking interactions. mdpi.comnih.gov These interactions, along with hydrogen bonds formed by other parts of the molecule, contribute to the inhibition of the DNA-Topo II complex. mdpi.com

COX-2: Phenylpiperazine has been incorporated into scaffolds designed as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Computational docking of these derivatives indicates that they can fit into the active site of the COX-2 enzyme, interacting with key amino acid residues. nih.gov

CDK2: In the design of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, piperazine has been used as a linker in hybrid molecules. nih.gov Molecular modeling of these complex structures helps in understanding their binding to the kinase domain, but this research does not extend to the simple this compound structure. nih.gov

Sigma Receptors: The phenylpiperazine scaffold is a feature in some compounds screened for affinity towards sigma receptors. nih.govrsc.org Computational studies, including docking and molecular dynamics, have been used to analyze the binding mode of potent and complex piperazine-containing ligands, revealing interactions within the receptor's hydrophobic pockets. nih.govrsc.org

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of ligand-receptor complexes over time, providing insights into their stability and the nature of their interactions.

For complex piperazine-based ligands targeting sigma receptors, MD simulations have been used to confirm the stability of the ligand's pose within the binding pocket. nih.govrsc.org These studies analyze how the molecule's conformation changes and settles into a stable interaction with the protein. Similar stability analyses have been performed on arylpiperazine derivatives in complex with other G protein-coupled receptors. nih.gov

MD simulations are instrumental in identifying the specific amino acid residues that form stable and significant interactions with the ligand. For example, in studies of sigma receptor ligands, these simulations have highlighted crucial residues that maintain the binding of the phenylpiperazine-containing compounds. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity.

QSAR models have been developed for various series of compounds containing piperazine or pyrazinone rings to predict their biological activity against targets like the Corticotropin-releasing Factor 1 (CRF1) receptor. nih.gov These models are built using a set of known active compounds to predict the activity of new, untested molecules. However, no specific QSAR models for this compound have been found in the reviewed literature.

In the process of building QSAR models, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated. mdpi.com The final QSAR equation reveals which of these descriptors have the most significant correlation with biological activity. nih.govmdpi.com For instance, features like hydrogen bond acceptors, hydrophobic regions, and aromatic rings are often identified as important for the efficacy of phenylpiperazine-type ligands. nih.gov

Virtual Screening and Lead Optimization through QSAR

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is often performed before or in place of high-throughput screening. However, no published studies were identified that specifically detail a virtual screening campaign centered on or resulting in the identification of this compound as a hit compound.

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. In drug discovery, these models are employed to predict the activity of new or untested compounds based on their chemical structures. The development of a robust QSAR model requires a dataset of compounds with known activities. There are no specific QSAR models reported in the literature that have been developed for a series of compounds with this compound as the core structure.

Lead optimization is the process in drug discovery where a "hit" compound from a screening campaign is modified to improve its potency, selectivity, and pharmacokinetic properties to produce a viable drug candidate. As there are no initial "hit" or "lead" discovery reports for this compound from virtual screening or other screening methods, there are consequently no lead optimization studies to report.

Preclinical Evaluation and Translational Research of 3 Phenylpiperazin 2 One Derivatives

In Vitro Biological Assays

In vitro assays are the foundational step in preclinical evaluation, allowing for high-throughput screening and detailed mechanistic studies of a compound's biological effects at the cellular and molecular level.

Cell-Based Assays for Pharmacological Activity (e.g., Reporter Gene Assays)

Cell-based assays are crucial for determining the functional consequences of a drug's interaction with its target in a cellular context. Reporter gene assays are a powerful tool within this category, designed to measure the activation or inhibition of a specific signaling pathway. In these assays, a reporter gene (such as luciferase or green fluorescent protein) is placed under the control of a promoter that is responsive to a particular signaling cascade. bmglabtech.com When a compound activates the pathway, the promoter is switched on, leading to the expression of the reporter protein, which can be easily quantified. bmglabtech.comnih.gov

These assays can be multiplexed to simultaneously assess multiple signaling pathways, providing a broader understanding of a compound's on-target and off-target effects. nih.gov For instance, the GeneBLAzer™ reporter assay utilizes a β-lactamase gene and a FRET-enabled substrate for sensitive detection of pathway activation. thermofisher.com While these methods are widely applicable for screening compound libraries and characterizing pharmacological activity, specific applications of reporter gene assays to screen 3-phenylpiperazin-2-one derivatives are not extensively detailed in the current literature. However, their utility in funneling various signaling pathways makes them a valuable hypothetical tool for assessing the activity of these derivatives. nih.gov

Enzyme Inhibition Assays and Receptor Binding Studies

To elucidate the mechanism of action, this compound derivatives and related phenylpiperazine analogs are frequently evaluated for their ability to interact with specific molecular targets, such as enzymes and receptors.

Enzyme Inhibition: Derivatives of the broader phenylpiperazine class have been investigated as inhibitors of various enzymes.

Topoisomerase II (Topo II): Certain phenylpiperazine derivatives of 1,2-benzothiazine were rationally designed as potential Topo II inhibitors for anticancer applications. mdpi.comnih.gov

α-Amylase: In the context of metabolic diseases, N-phenyl piperazine (B1678402) derivatives have been assessed for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. biomedpharmajournal.org

Monoamine Oxidase (MAO): Novel series of thiazolylhydrazine-piperazine derivatives were synthesized and evaluated for their inhibitory activity against MAO-A and MAO-B, enzymes critical in neurotransmitter metabolism. mdpi.com

Tyrosinase: Some newly synthesized piperazine derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin production. researchgate.net

Receptor Binding: Receptor binding assays quantify the affinity of a compound for a specific receptor. Phenylpiperazine derivatives have shown affinity for a wide range of receptors, which is critical for their development as therapeutics for neurological and cardiovascular disorders. researchgate.netnih.govijrrjournal.com

Adrenoceptors: A series of novel phenylpiperazine derivatives were evaluated for their binding affinity for α1-adrenoceptors in the context of antiarrhythmic and antihypertensive activity. nih.gov Other studies have focused on developing potent α2B-adrenergic receptor antagonists for antiplatelet therapy. tandfonline.com

Dopamine (B1211576) Receptors: N-phenylpiperazine analogs have been studied for their selective binding to D3 versus D2 dopamine receptor subtypes, which is relevant for treating conditions like Parkinson's disease-related dyskinesia. nih.govmdpi.com

Serotonin (B10506) (5-HT) Receptors: The anxiolytic effects of some piperazine analogues have been linked to their activity as agonists at 5-HT1A receptors. silae.it

Sigma Receptors: In the search for novel receptor ligands, 3-substituted piperazine derivatives have been found to interact with sigma(1) receptors with moderate affinity. nih.gov

Table 1: Enzyme and Receptor Targets of Phenylpiperazine Derivatives
Derivative ClassTargetAssay TypeFindingReference
Phenylpiperazine derivatives of 1,2-benzothiazineTopoisomerase IIEnzyme InhibitionIdentified as potential inhibitors. mdpi.comnih.gov
N-phenyl piperazine derivativesα-AmylaseEnzyme InhibitionCompounds P6, P7, and P22 showed good docking scores and inhibitory effects. biomedpharmajournal.org
Thiazolylhydrazine-piperazine derivativesMAO-AEnzyme InhibitionCompound 3e was the most potent inhibitor with an IC50 of 0.057 µM. mdpi.com
Phenylpiperazine derivatives of pyrrolidin-2-oneα1-adrenoceptorsReceptor BindingCompound 10a showed the highest affinity with a pKi of 6.43. nih.gov
N-phenylpiperazine analogsD3 Dopamine ReceptorReceptor BindingCompound 6a showed nanomolar affinity and ~500-fold selectivity over D2 receptors. nih.govmdpi.com
3-substituted piperazine derivativesSigma(1) ReceptorsReceptor BindingA phenylacetamide derivative (17b) showed moderate affinity (Ki = 181 nM). nih.gov

Cytotoxicity Profiling in Relevant Cell Lines

Cytotoxicity assays are essential for determining the concentration at which a compound becomes toxic to cells, which helps establish a preliminary therapeutic window. Derivatives of this compound have been evaluated against various human cancer and normal cell lines.

For example, a series of 1-(3-chlorophenyl)piperazin-2-one derivatives were synthesized and evaluated for their cytotoxic effects. researchgate.net These compounds were tested against A549 (lung cancer) and HT-29 (colon cancer) cell lines, as well as MRC-5 (normal fetal lung fibroblasts) to assess selectivity. researchgate.net The results indicated that substituting the imidazole ring of a model compound with 1-amidinourea, semicarbazide, and thiobiuret improved cytotoxic activity against both cancer cell lines, while showing lower activity against the normal cell line. researchgate.net

Similarly, other research has focused on the antiproliferative activities of phenylpiperazine derivatives of 1,2-benzothiazine against non-tumorigenic MCF10A and breast adenocarcinoma MCF7 cell lines. mdpi.comnih.gov One compound, BS230, demonstrated stronger cytotoxicity towards cancer cells than the standard drug doxorubicin, with lower toxicity in healthy cells. mdpi.comnih.gov The cytotoxic activity of various piperazin-2-one-based structures has also been evaluated on a broader panel of cell lines, including those for liver (HUH7), and brain cancers (DAOY, D283, U251), using human umbilical vein endothelial cells (HUVECs) as a non-malignant control. nih.govnih.gov

Table 2: Cytotoxicity of Phenylpiperazin-2-one Derivatives in Various Cell Lines
Derivative ClassCell Line(s)Cell TypeKey FindingReference
1-(3-Chlorophenyl)piperazin-2-one derivativesA549, HT-29Lung Cancer, Colon CancerBioisosteric replacement of an imidazole ring improved cytotoxic activity. researchgate.net
1-(3-Chlorophenyl)piperazin-2-one derivativesMRC-5Normal Lung FibroblastCompounds showed lower cytotoxic activity against normal cells. researchgate.net
Phenylpiperazine derivatives of 1,2-benzothiazineMCF7Breast AdenocarcinomaCompound BS230 was more cytotoxic to cancer cells than doxorubicin. mdpi.comnih.gov
Phenylpiperazine derivatives of 1,2-benzothiazineMCF10ANon-tumorigenic EpithelialCompound BS230 showed lower cytotoxicity towards healthy cells. mdpi.comnih.gov
Piperazin-2-one (B30754) based structuresHUH7, DAOY, U251Liver Cancer, Brain CancerTwo compounds showed a significant effect on cell viability. nih.govnih.gov
Piperazin-2-one based structuresHUVECsNormal Endothelial CellsActivity was comparable to that in nonmalignant control cells. nih.govnih.gov

In Vivo Pharmacological Studies (Preclinical Animal Models)

Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models to assess their therapeutic efficacy and pharmacokinetic/pharmacodynamic profiles in a complex biological system.

Assessment of Therapeutic Efficacy in Disease Models

The therapeutic potential of phenylpiperazine derivatives has been investigated in a variety of preclinical disease models.

Cardiovascular Disease: In a model of adrenaline-induced arrhythmia in anesthetized rats, a pyrrolidin-2-one derivative with a phenylpiperidine moiety (compound 5) was highly active, with an ED50 value of 4.9 mg/kg. nih.gov Several related compounds also significantly decreased systolic and diastolic blood pressure. nih.gov

Neurodegenerative Disease: A novel arylpiperazine derivative, LQFM181, demonstrated neuroprotective effects in a mouse model of neurotoxicity induced by 3-nitropropionic acid. nih.gov The compound showed significant antioxidant capacity and reduced locomotor and memory dysfunction. nih.gov In models relevant to Parkinson's disease, N-phenylpiperazine analogs were active in reducing L-dopa-induced abnormal involuntary movements in rats. nih.gov

Neurological and Psychiatric Disorders: The central pharmacological activity of phenylpiperazine derivatives has been widely explored. researchgate.net Derivatives have been evaluated for antipsychotic, antidepressant, and anxiolytic properties. silae.itijpba.info For example, levodropropizine, an (S)-isomer of a phenylpiperazinepropane-1,2-diol derivative, was selected for further evaluation due to its favorable antitussive activity. nih.gov

Pharmacokinetic and Pharmacodynamic Characterization

Pharmacokinetic (PK) studies describe the journey of a drug through the body (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamic (PD) studies examine the relationship between drug concentration and its pharmacological effect. This characterization is vital for translating preclinical findings to clinical settings.

While detailed in vivo PK/PD data for this compound derivatives is not extensively covered in the available literature, computational (in silico) methods are often employed in early stages to predict these properties. For instance, the prediction of ADME parameters was performed for a series of thiazolylhydrazine-piperazine derivatives to assess their drug-likeness. mdpi.com Another study used a CNS Multi-Parameter Optimization (MPO) score to evaluate derivatives for their potential as central nervous system drugs, with higher scores indicating more favorable predicted properties. mdpi.com These predictive studies help prioritize which compounds should move forward into more resource-intensive in vivo PK/PD animal studies. The goal of such future in vivo studies would be to determine key parameters like bioavailability, half-life, and clearance, and to correlate these with target engagement and therapeutic efficacy over time.

Neuroprotection in Animal Models of Oxidative Stress

Derivatives of the this compound scaffold have been investigated for their neuroprotective potential, particularly in preclinical models where oxidative stress is a key pathological feature. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in the progression of numerous neurodegenerative diseases. Research has focused on how these compounds can mitigate neuronal damage by targeting pathways associated with oxidative stress.

One study investigated a novel arylpiperazine derivative, LQFM181, for its ability to protect against neurotoxicity induced by 3-nitropropionic acid, a compound known to induce oxidative stress. nih.gov In both in vitro and in vivo models, LQFM181 demonstrated significant antioxidant properties. nih.gov The in vivo evaluation revealed a notable reduction in markers of oxidative damage, such as malondialdehyde (MDA) and protein carbonyl levels. Concurrently, the compound increased the activity of key antioxidant enzymes, including catalase and superoxide dismutase, as well as the mitochondrial enzyme succinate dehydrogenase. nih.gov These findings suggest that the neuroprotective effects are, at least in part, mediated by the enhancement of endogenous antioxidant defense mechanisms and the preservation of mitochondrial function.

Furthermore, piperine, a compound containing a piperidine ring (structurally related to piperazine), has shown protective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease, a condition strongly linked to oxidative stress. nih.gov Treatment with piperine was found to reduce oxidative stress, highlighting the potential of related heterocyclic compounds to exert neuroprotective effects through antioxidant mechanisms. nih.gov The transcription factor Nrf2, a master regulator of antioxidant responses, is a key target in mitigating oxidative stress. mdpi.com It promotes the expression of numerous antioxidant and neuroprotective proteins, representing a potential mechanism through which this compound derivatives may act. mdpi.com

The table below summarizes the key findings related to the neuroprotective effects of a representative arylpiperazine derivative in an animal model of induced neurotoxicity.

Biomarker AssessedEffect of LQFM181 TreatmentImplication
Malondialdehyde (MDA) LevelsReductionAttenuation of lipid peroxidation
Carbonyl Protein LevelsReductionPrevention of protein oxidative damage
Succinate Dehydrogenase ActivityIncreasedPreservation of mitochondrial function
Catalase ActivityIncreasedEnhanced detoxification of hydrogen peroxide
Superoxide Dismutase ActivityIncreasedImproved scavenging of superoxide radicals

Data derived from in vivo studies on the arylpiperazine derivative LQFM181. nih.gov

Anti-inflammatory Activity in Animal Models

The anti-inflammatory properties of this compound derivatives have been evaluated in various preclinical animal models. Inflammation is a critical component of many diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest.

A study on novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives demonstrated potent anti-inflammatory effects in a carrageenan-induced rat paw edema model. nih.gov This model is standard for assessing acute inflammation. The synthesized compounds were found to be effective anti-inflammatory agents in this in vivo test. nih.gov Similarly, another new piperazine derivative, LQFM182, was investigated for its anti-inflammatory and anti-nociceptive effects. nih.gov In the carrageenan-induced paw edema test, LQFM182 reduced edema formation at all time points measured. nih.gov

Further investigation using a carrageenan-induced pleurisy model showed that LQFM182 could reduce cell migration, particularly of polymorphonuclear cells, into the pleural cavity. nih.gov The compound also decreased the activity of myeloperoxidase, an enzyme indicative of neutrophil infiltration. nih.gov Crucially, treatment with LQFM182 led to a reduction in the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in the pleural exudate. nih.gov These findings suggest that the anti-inflammatory action of these derivatives is mediated through the suppression of key inflammatory mediators and pathways.

The table below summarizes the anti-inflammatory effects observed with a representative piperazine derivative in animal models.

Animal ModelParameter MeasuredResult of Treatment
Carrageenan-Induced Rat Paw EdemaPaw Volume (Edema)Significant Reduction
Carrageenan-Induced PleurisyTotal Leukocyte MigrationSignificant Reduction
Carrageenan-Induced PleurisyMyeloperoxidase (MPO) ActivitySignificant Reduction
Carrageenan-Induced PleurisyTNF-α LevelsSignificant Reduction
Carrageenan-Induced PleurisyIL-1β LevelsSignificant Reduction

Data based on preclinical studies of the piperazine derivative LQFM182. nih.gov

Drug Repurposing and Novel Therapeutic Indications

Exploration of Broad-Spectrum Activity for New Applications

The core structure of phenylpiperazine is a versatile scaffold that has been explored for a wide range of biological activities beyond its initial therapeutic targets. This chemical tractability has prompted research into repurposing its derivatives for new applications, including oncology, and as antimicrobial or acaricidal agents.

In the field of oncology, arylpiperazine derivatives have garnered attention for their potential as anticancer agents. mdpi.comnih.gov They have been shown to interact with various molecular targets implicated in cancer pathogenesis and exhibit cytotoxic effects against different cancer cell lines. mdpi.comnih.gov For instance, certain quinoxalinyl–piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors. mdpi.com The modular nature of the arylpiperazine structure allows for chemical modifications to improve potency and selectivity, advancing their potential in oncology. mdpi.com

Phenylpiperazine derivatives have also been synthesized and evaluated for their activity against various microbial pathogens. nih.gov With the rise of antimicrobial resistance, there is a constant need for new chemical entities to combat bacterial and fungal infections. Studies have demonstrated that some N-phenylpiperazine compounds show inhibitory activity against Staphylococcus aureus and various mycobacteria strains. nih.gov

Furthermore, the phenylpiperazine scaffold has been adapted for use in agriculture. A series of new phenylpiperazine derivatives were developed and tested for acaricidal activity against the two-spotted spider mite (Tetranychus urticae), a significant agricultural pest. nih.gov Several of these compounds exhibited good acaricidal activity, with one derivative showing high efficacy against multiple mite species, including Tetranychus kanzawai and Panonychus citri. nih.gov This demonstrates the broad-spectrum potential of this chemical class, extending even beyond human medicine.

Combination Therapies Involving this compound Derivatives

The potential of arylpiperazine derivatives in combination therapies, particularly in oncology, is an active area of research. The synergistic effect of combining these derivatives with existing anticancer drugs could lead to enhanced efficacy and potentially overcome drug resistance.

The rationale for such combination therapies often lies in targeting multiple pathways involved in cancer cell proliferation and survival. Arylpiperazine compounds, with their ability to interact with diverse molecular targets, are well-suited for this approach. mdpi.comnih.gov For example, while a conventional drug might target DNA replication, a piperazine derivative could simultaneously inhibit a signaling pathway crucial for cell cycle progression, making the cancer cells more susceptible to treatment. The development of such combination strategies holds promise for improving clinical outcomes in cancer treatment.

Challenges and Future Directions in this compound Research

Addressing Selectivity and Off-Target Effects

A significant challenge in the development of drugs based on the this compound scaffold is achieving high selectivity for the intended molecular target while minimizing off-target effects. The phenylpiperazine moiety is known to interact with a variety of receptors and enzymes, which can lead to a range of physiological effects, some of which may be undesirable.

For instance, in the context of developing ligands for dopamine receptors, N-phenylpiperazine analogs can bind to both D2 and D3 receptor subtypes. mdpi.com These subtypes share substantial amino acid sequence homology, making the design of selective ligands challenging. mdpi.com While some compounds have achieved high selectivity for the D3 versus the D2 receptor, this is not always the case. mdpi.com Lack of selectivity can lead to a broader pharmacological profile and potential side effects.

To address this, researchers employ strategies such as creating bitopic ligands, which are designed to interact with both the primary (orthosteric) binding site and a secondary, less conserved site on the receptor. mdpi.com This approach can enhance binding affinity and selectivity for the target receptor over closely related subtypes. mdpi.com Future research will need to continue focusing on structure-activity relationships (SAR) to refine the chemical structures of these derivatives. The goal is to improve potency and selectivity, thereby reducing the likelihood of off-target interactions and creating safer, more effective therapeutic agents. mdpi.com Comprehensive off-target binding assessments against a wide range of receptors and enzymes are crucial early-stage preclinical evaluations to identify and mitigate potential liabilities. mdpi.com

Optimization for Improved Potency and Bioavailability

The optimization of this compound derivatives is a critical step in drug development, focusing on enhancing their therapeutic efficacy and pharmacokinetic profiles. This process largely revolves around systematic structural modifications to improve potency, selectivity, and bioavailability. Structure-activity relationship (SAR) studies are instrumental in guiding these modifications, providing insights into how chemical alterations influence biological activity.

Research into various N-arylpiperazine scaffolds has demonstrated that modifications to the phenyl ring and the piperazine core can significantly impact potency and pharmacokinetic properties. mdpi.com For instance, in a study on 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety, it was found that the nature of the substituent on the phenyl ring was crucial for cytotoxic activity. Derivatives containing a 1-(3,4-dichlorophenyl)piperazine substituent showed the most potent cytotoxic effects, even more so than the reference drug doxorubicin in certain cancer cell lines. nih.gov This suggests that introducing electron-withdrawing groups like chlorine atoms to the phenyl ring is a favorable strategy for enhancing potency in this class of compounds. nih.gov

Further SAR exploration has revealed that the linker between the piperazine ring and other parts of the molecule, as well as the substituent pattern on the phenyl ring, plays a pivotal role in binding affinity and selectivity. researchgate.net In the context of intestinal permeation, a study on 1-phenylpiperazine (B188723) derivatives found that while hydroxyl or primary amine substitutions on the phenyl ring increased toxicity, aliphatic substitutions led to efficacy and toxicity profiles comparable to the parent compound. nih.gov This highlights the delicate balance between enhancing efficacy and maintaining a safe toxicological profile.

Metabolism-directed optimization is another key strategy. For related pyrazinone acetamide inhibitors, a metabolism-based approach led to the modification of the molecule's principal components to achieve high oral bioavailability and long plasma half-lives. researchgate.net Techniques such as introducing pyridine N-oxides have been shown to improve aqueous solubility, which in turn can enhance oral bioavailability. researchgate.net The incorporation of fluorine into the molecular structure is also a well-established method to alter electronic and lipophilic parameters, often leading to increased metabolic stability and bioavailability. researchgate.net

The table below summarizes the structure-activity relationships for certain phenylpiperazine derivatives, illustrating the impact of different substitutions on their biological activity.

Parent Scaffold Substitution Position Observed Effect Reference
1,2-Benzothiazine-Phenylpiperazine3,4-dichloroPhenyl ring of piperazineIncreased cytotoxic activity nih.gov
1,2-Benzothiazine-Phenylpiperazine4-fluoroPhenyl ring of piperazineModerate cytotoxic activity nih.gov
1-PhenylpiperazineHydroxyl or Primary AminePhenyl ringSignificantly increased toxicity nih.gov
1-PhenylpiperazineAliphatic groupsPhenyl ringEfficacy comparable to parent, lower toxicity nih.gov
Pyrazinone AcetamidePyridine N-oxideP3 positionImproved aqueous solubility and oral bioavailability researchgate.net

Development of Advanced Delivery Systems

While chemical modification can improve the intrinsic properties of this compound derivatives, advanced drug delivery systems offer a parallel strategy to enhance their therapeutic potential. These systems aim to overcome challenges such as poor solubility, limited bioavailability, and off-target side effects by controlling the drug's release and directing it to specific sites in the body. nih.govmdpi.com

Nanotechnology-based drug delivery systems are at the forefront of this field. nih.gov Nanocarriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release. mdpi.commdpi.com This encapsulation can improve the solubility and bioavailability of poorly soluble compounds. nih.govmdpi.com For instance, nanotechnology approaches can modify drug release profiles, diffusivity, and immunogenicity, leading to improved biodistribution and an extended drug life cycle. nih.gov

A specific example of a sophisticated delivery system involves the use of protein cages like ferritin. In one study, the internal cavity of a "humanized" chimeric Archaeal ferritin (HumAfFt) was decorated with novel cationic piperazine-based compounds to achieve efficient delivery of siRNA duplexes. acs.org This system leverages the overexpression of the transferrin receptor (TfR1) on many cancer cells for targeted delivery. acs.org Such a strategy could be adapted for this compound derivatives to target tumors or other specific tissues, thereby increasing drug concentration at the site of action and minimizing systemic exposure. mdpi.com

These advanced delivery platforms offer several advantages:

Enhanced Bioavailability: By improving the solubility and absorption of drugs. mdpi.com

Targeted Delivery: Surface modification of nanoparticles with ligands (e.g., antibodies) allows for active targeting of specific cells or tissues, increasing efficacy and reducing off-target effects. mdpi.com

Controlled Release: Nanocarriers can be designed for prolonged or stimulus-sensitive "explosive" release, optimizing the drug's therapeutic window. mdpi.com

Protection of Drug: Encapsulation protects the drug from enzymatic degradation and rapid excretion, prolonging its circulation time. mdpi.com

The development of these systems, from nanocrystals and nanogels to more complex devices like microarray patches, promises to resolve issues of side effects and improve therapeutic outcomes by increasing the drug concentration at the affected site. nih.gov

Integration of Omics Technologies for Comprehensive Understanding

To fully elucidate the mechanisms of action, identify predictive biomarkers, and discover novel therapeutic targets for this compound derivatives, a comprehensive, systems-level approach is necessary. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the biological interactions affected by these compounds. nih.govmdpi.com

Omics technologies offer a powerful toolkit for modern drug discovery:

Proteomics: This involves the large-scale study of proteins. By analyzing changes in the proteome of cells or tissues upon treatment with a this compound derivative, researchers can identify the direct protein targets and downstream signaling pathways that are modulated. mdpi.commdpi.com Mass spectrometry-based proteomics can provide a precise fingerprint of the biochemical status and cellular responses to the drug. mdpi.com

Metabolomics: This is the systematic study of small molecules, or metabolites, within cells, biofluids, or tissues. Metabolomic profiling can reveal how a drug candidate alters metabolic pathways, which is crucial for understanding its efficacy and potential metabolic liabilities. mdpi.comnih.gov

Multi-Omics Integration: The true power of these technologies lies in their integration. nih.gov Combining data from proteomics and metabolomics can link protein expression changes to alterations in metabolic function, providing a more complete mechanistic explanation. researchgate.net This integrated approach can help identify key regulatory nodes and pathways that could be targeted for intervention, paving the way for personalized medicine. mdpi.com

By applying these technologies, researchers can move beyond a single-target view of drug action. For example, integrating multi-omics data can help create molecular signatures related to drug response, identify new biomarkers for patient stratification, and predict potential mechanisms of resistance. nih.gov This deepens the understanding of the compound's biological effects and accelerates the translation of preclinical findings into effective therapies. pharmalex.com The ultimate goal is to use this comprehensive data to refine chemical structures, improve therapeutic potential, and design more effective and personalized treatments. mdpi.comnih.gov

Analytical and Spectroscopic Characterization in Research of 3 Phenylpiperazin 2 One

Spectroscopic Methods for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise connectivity of atoms in the 3-Phenylpiperazin-2-one scaffold can be established. Techniques such as ¹H-¹H COSY, HSQC, and HMBC are used for the complete assignment of all proton and carbon signals nih.govmdpi.com.

In the ¹H NMR spectrum, the chemical shifts, integration (proton count), and multiplicity (splitting pattern) of the signals provide detailed information. The protons of the phenyl group typically appear in the aromatic region (δ 7.0–8.0 ppm), while the protons on the piperazinone ring appear at higher field strengths. The dynamic nature of the piperazine (B1678402) ring, such as chair-to-chair interconversion, can lead to broad signals in the NMR spectrum at room temperature nih.gov.

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The carbonyl carbon of the lactam ring is particularly characteristic, appearing at a low field (downfield) position (typically δ 165–175 ppm).

Table 1: NMR Spectroscopic Data for 1-Benzyl-2-oxo-3-phenylpiperazine in CDCl₃.
NucleusChemical Shift (δ) [ppm]Key Assignments
¹H NMR3.03-3.53 (m, 5H), 4.04 (s, 1H), 7.21-7.38 (m, 10H)Piperazine ring protons, C3-H, Phenyl and Benzyl (B1604629) aromatic protons
¹³C NMR46.9, 48.9, 59.3, 127.7, 128.2, 128.8, 129.2, 129.5, 138.4, 139.7, 168.7Piperazine carbons, Phenyl & Benzyl carbons, C=O

¹⁹F NMR spectroscopy is a specialized technique applicable only to compounds containing fluorine. For fluorinated derivatives of this compound, ¹⁹F NMR would be a crucial tool for confirming the presence and chemical environment of the fluorine atoms nih.gov.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features: the amide (lactam) ring, the N-H bond, and the phenyl group.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to sharp absorption band in the region of 3200–3400 cm⁻¹ for the secondary amine (N-H) at the 4-position.

Aromatic C-H Stretch: Absorption bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong absorptions in the 2850–3000 cm⁻¹ range from the CH₂ groups of the piperazinone ring.

Amide C=O Stretch: A strong, sharp absorption band characteristic of the lactam carbonyl group, typically found in the range of 1640–1680 cm⁻¹.

Aromatic C=C Stretch: Several medium to weak bands in the 1450–1600 cm⁻¹ region.

C-N Stretch: Bands in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Research on 1-Benzyl-2-oxo-3-phenylpiperazine reports the following characteristic IR peaks, which align with the expected values.

Table 2: Characteristic IR Absorption Bands for 1-Benzyl-2-oxo-3-phenylpiperazine.
Frequency (cm⁻¹)Vibrational Mode Assignment
3313N-H Stretch (secondary amine)
1645C=O Stretch (amide/lactam)
753, 700Aromatic C-H Bending

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns chemguide.co.uk. For this compound (molecular formula C₁₀H₁₂N₂O), the exact molecular weight is 176.0950 g/mol . In mass spectrometry, this would be observed as a molecular ion peak ([M]⁺) at m/z 176. Using high-resolution mass spectrometry (HRMS), this value can be measured with high precision to confirm the elemental composition. Techniques like Electrospray Ionization (ESI) typically generate the protonated molecule, [M+H]⁺, which would appear at m/z 177.

The fragmentation of phenylpiperazine derivatives is well-studied. Common fragmentation pathways involve the cleavage of the piperazine ring researchgate.netresearchgate.net. The alpha-cleavage (cleavage of the bond adjacent to a heteroatom) is a common process for amines and amides, leading to characteristic fragment ions libretexts.orglibretexts.org. For this compound, fragmentation would likely involve the loss of small neutral molecules like CO or cleavage of the piperazine ring to produce stable charged fragments.

Table 3: Expected Mass Spectrometry Data for this compound.
IonExpected m/zDescription
[M]⁺176Molecular Ion
[M+H]⁺177Protonated Molecule (common in ESI-MS)

UV/Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly conjugated systems. The primary chromophore in this compound is the phenyl group attached to the nitrogen atom. This arrangement typically results in characteristic absorption bands in the UV region.

Based on data for the closely related compound 1-phenylpiperazine (B188723), two main absorption maxima are expected due to π → π* electronic transitions within the benzene ring nist.gov. The presence of the lactam group may cause slight shifts (hypsochromic or bathochromic) in the absorption wavelengths. Studies on other N-phenylpiperazine moieties confirm that they exhibit characteristic UV absorption that can be utilized for quantitative analysis isaacpub.org.

Table 4: UV/Vis Absorption Data for the Reference Compound 1-Phenylpiperazine.
λmax (nm)SolventElectronic Transition
~242Not Specifiedπ → π
~285Not Specifiedπ → π

Crystallographic Analysis

Crystallographic techniques are employed to determine the precise three-dimensional arrangement of atoms in a solid crystalline sample.

Single crystal X-ray diffraction (XRD) is the gold standard for the unambiguous determination of a molecule's solid-state structure mdpi.commdpi.com. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and absolute stereochemistry of the compound.

While the crystal structure for the parent this compound is not described in the provided sources, analyses of closely related piperazine derivatives have been published nih.govresearchgate.net. These studies show that the six-membered piperazine ring typically adopts a stable chair conformation. In the case of salts of 1-(4-nitrophenyl)piperazine, both equatorial and the less common axial orientations of the phenyl substituent have been observed nih.gov. The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, particularly involving the piperazine N-H group and suitable acceptor atoms on adjacent molecules nih.gov.

Table 5: Illustrative Crystallographic Data for a Related Compound, 4-(4-Nitrophenyl)piperazin-1-ium salicylate. nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Key FeaturePiperazinium ring in a chair conformation
Substituent Position4-nitrophenyl group is equatorial
Intermolecular ForcesStrong N-H···O hydrogen bonds, π-π stacking

This type of detailed structural information from XRD is vital for understanding structure-activity relationships and for computational chemistry studies.

Analysis of Molecular Conformation and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of molecules like this compound are crucial in determining their physical properties and biological activity. While specific studies on this compound are not extensively detailed in the provided research, the analysis of closely related phenylpiperazine derivatives provides a clear framework for how such characterization is performed. Techniques like X-ray crystallography are paramount for elucidating the precise spatial arrangement of atoms, bond lengths, and angles.

In studies of various salts of 1-(4-nitrophenyl)piperazine, X-ray diffraction has been used to determine their crystal structures. iucr.orgresearchgate.netnih.gov These analyses reveal critical conformational details, such as the orientation of the phenyl substituent relative to the piperazine ring. For instance, research has shown that the 4-nitrophenyl group can adopt either an equatorial or a less common axial position within the piperazinium ring, depending on the crystalline environment and the co-forming anion. nih.gov

Furthermore, these structural studies are complemented by Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis has been instrumental in understanding the supramolecular architecture of phenylpiperazine salts. Key interactions identified include:

Hydrogen Bonds: Strong N-H···O hydrogen bonds are frequently observed, linking cations and anions and playing a dominant role in the crystal packing. iucr.orgnih.gov

π-π Stacking: Offset π-π interactions often occur between the phenyl rings of adjacent molecules, contributing to the stability of the crystal lattice. iucr.orgnih.gov

C-H···π Interactions: Weaker interactions, such as those between a hydrogen atom on the piperazine ring and the π-system of a nearby phenyl ring, are also identified, further defining the molecular assembly. iucr.orgnih.gov

Understanding these conformational features and intermolecular forces is essential for predicting the compound's behavior in different environments and for designing new molecules with specific properties.

Chromatographic Techniques for Purity and Analysis

Chromatography is an indispensable tool in chemical research for separating, identifying, and quantifying components of a mixture. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to assess purity, monitor reaction progress, and perform quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase (RP-HPLC) mode, is a powerful technique for the analysis of phenylpiperazine derivatives due to its high resolution, sensitivity, and reproducibility. bjbms.org Research on related compounds outlines robust methods for their determination and purity evaluation. nih.gov A typical RP-HPLC setup involves a nonpolar stationary phase (like an octadecylsilane-bonded silica gel column) and a polar mobile phase.

A validated method for a phenylpiperazine derivative involved an octadecyl column with a mobile phase consisting of an acetonitrile and phosphate buffer mixture at pH 2. nih.gov Detection is commonly achieved using a UV spectrophotometer, as the phenyl ring provides a strong chromophore. For instance, detection wavelengths around 239 nm or 254 nm have been successfully used for quantitative analysis of related piperazine compounds. nih.govgoogle.com HPLC methods are validated for parameters such as selectivity, precision, accuracy, and linearity to ensure reliable results. nih.gov

Table 1: Example of HPLC Conditions for Phenylpiperazine Derivative Analysis

ParameterConditionReference
Chromatographic ModeReversed-Phase HPLC (RP-HPLC) nih.govgoogle.com
Stationary Phase (Column)Octadecyl silane bonded silica gel (C18) nih.govgoogle.com
Mobile PhaseAcetonitrile / Phosphate Buffer (pH 2-5.5) nih.govgoogle.com
Detection Wavelength239 nm or 254 nm (UV) nih.govgoogle.com
Column Temperature30 °C google.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for qualitative analysis, such as monitoring the progress of a chemical reaction or as a preliminary screen for purity. 182.160.97libretexts.org It involves spotting the sample on a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica gel, and developing the plate in a sealed chamber with a suitable solvent system (the mobile phase). baidu1y.com

For the analysis of a complex phenylpiperazine derivative, a TLC method utilized silica gel 60 F254 plates as the stationary phase. nih.gov The separation of the main compound from its decomposition products was achieved using a mobile phase composed of butanol, acetic acid, and water. nih.gov After development, the separated spots can be visualized under UV light (often at 254 nm), or by using chemical staining reagents. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds by comparison with standards.

Table 2: Example of TLC Conditions for Phenylpiperazine Derivative Analysis

ParameterConditionReference
Stationary PhaseSilica gel 60 F254 coated plates nih.gov
Mobile PhaseButanol - Acetic Acid - Water nih.gov
VisualizationUV light (254 nm) libretexts.org

Thermal Analysis

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are valuable for characterizing the physicochemical properties of pharmaceutical compounds like this compound. These methods provide critical information on melting point, purity, and thermal stability, which are essential during drug development. mdpi.com

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure, crystalline compound, DSC analysis shows a sharp endothermic peak corresponding to its melting point. nih.gov The shape and onset of this peak can provide an indication of the sample's purity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability of a compound and to study its decomposition profile. researchgate.net Studies on related heterocyclic compounds, such as annelated triazinones, have shown that these molecules can exhibit high thermal stability, often decomposing at temperatures well above their melting points. nih.govmdpi.com The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study pyrolysis or in an oxidative atmosphere (e.g., air) to study oxidative decomposition, revealing different degradation pathways. mdpi.com

In pharmaceutical research, such thermal data is crucial for determining appropriate storage conditions and for understanding potential degradation issues during manufacturing and formulation processes. mdpi.com

Q & A

Q. What are the recommended safety protocols for handling 3-Phenylpiperazin-2-one in laboratory settings?

Researchers must use personal protective equipment (PPE), including gloves and chemical-resistant clothing, to avoid skin contact. Work should be conducted in a well-ventilated area to prevent inhalation of vapors. Contaminated gloves should be disposed of using proper techniques to avoid secondary exposure. Storage requires tightly sealed containers in dry, ventilated spaces .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound’s backbone and substituent arrangement. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, 1H^1H-NMR can resolve phenyl and piperazine proton environments, and MS (ESI+) confirms the molecular ion peak .

Q. What are the common synthetic routes for this compound, and what are their critical steps?

A typical route involves cyclization of phenyl-substituted amines with carbonyl donors under reflux conditions. Key steps include controlling reaction temperature to avoid side products and using catalysts like acetic acid to enhance ring closure efficiency. Post-synthesis, purification via recrystallization or column chromatography ensures high yield .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data between synthesized batches of this compound?

Discrepancies may arise from residual solvents or stereochemical impurities. Advanced techniques like 13C^{13}C-NMR DEPT or 2D-COSY can clarify ambiguous signals. Cross-validating with X-ray crystallography (if crystals are obtainable) or computational NMR prediction tools (e.g., DFT calculations) provides definitive structural confirmation .

Q. What strategies improve the metabolic stability of this compound derivatives in pharmacokinetic studies?

Structural modifications, such as introducing electron-withdrawing groups on the phenyl ring or substituting the piperazine nitrogen with methyl groups, reduce oxidative metabolism. In vitro assays using liver microsomes can identify metabolic hotspots, guiding targeted derivatization .

Q. How should researchers address the lack of toxicological data for this compound in preclinical assessments?

Use surrogate data from structurally analogous compounds (e.g., piperazine derivatives) to model potential toxicity. Acute toxicity can be preliminarily assessed via in silico tools like ProTox-II, while in vitro assays (e.g., Ames test for mutagenicity) fill data gaps. Collaborative studies with toxicology databases (e.g., EPA DSSTox) are recommended .

Q. What computational approaches predict the biological targets of this compound derivatives?

Molecular docking simulations against protein databases (e.g., PDB) identify binding affinities to receptors like adenosine receptors. Molecular dynamics (MD) simulations (e.g., 50 ns trajectories) validate binding stability. Pharmacophore modeling aligns functional groups with known active sites .

Methodological Considerations

Q. How can reaction conditions be optimized to maximize this compound yield in multi-step syntheses?

Design of Experiments (DoE) methodologies, such as response surface modeling, systematically vary parameters (temperature, solvent polarity, catalyst loading). For instance, using polar aprotic solvents (e.g., DMF) at 80–100°C improves cyclization efficiency. Real-time monitoring via TLC or inline IR spectroscopy aids in endpoint determination .

Q. What techniques validate the absence of genotoxic impurities in this compound batches?

LC-MS/MS with sensitivity ≤1 ppm detects trace impurities. Follow ICH M7 guidelines, employing bacterial reverse mutation assays (Ames test) for confirmatory testing. Accelerated stability studies under stressed conditions (heat, humidity) reveal degradation pathways .

Q. How do researchers design structure-activity relationship (SAR) studies for this compound analogs?

Systematic substitution at the phenyl or piperazine positions (e.g., halogenation, alkylation) followed by bioactivity profiling (e.g., IC50_{50} determination in enzyme assays) identifies critical pharmacophores. Multivariate analysis correlates electronic/steric parameters with activity trends .

Contradictions and Data Gaps

  • Safety Data : While SDS documents emphasize handling precautions, ecological and chronic toxicity data remain sparse. Researchers should prioritize generating extended exposure datasets .
  • Synthetic Reproducibility : Variability in yields reported across studies (e.g., 60–85%) suggests sensitivity to subtle condition changes. Standardized protocols with detailed kinetic profiles are needed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.